molecular formula C6H4N2O2 B7888545 N-oxo-3-pyridinecarboxamide

N-oxo-3-pyridinecarboxamide

Cat. No.: B7888545
M. Wt: 136.11 g/mol
InChI Key: HGLFRVLHBJQZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-oxo-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-oxo-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-oxo-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLFRVLHBJQZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Nicotinamide N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Nicotinamide N-oxide (NNO), a significant metabolite of nicotinamide. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its historical discovery, biochemical pathways, analytical methodologies, and evolving biological significance.

Introduction: Beyond a Simple Metabolite

Nicotinamide (NAM), an amide form of vitamin B3, is an essential precursor to the vital coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+)[1]. These molecules are central to cellular metabolism, participating in a vast array of redox reactions that fuel life[2]. For decades, the metabolic fate of excess nicotinamide was considered a straightforward clearance mechanism, primarily to prevent the accumulation of a potent inhibitor of NAD+-consuming enzymes like sirtuins and PARPs. Within this paradigm, Nicotinamide N-oxide (NNO) was long classified as a minor, biologically inert end-product destined for excretion[3][4].

However, a renaissance in the study of NAD+ metabolism has cast a new light on many of its derivatives, including NNO. Once relegated to a footnote in biochemical pathways, NNO is now emerging as a molecule with potential biological activities and diagnostic utility[3]. This guide will trace the journey of NNO from its discovery to its current status as a molecule of interest, providing the technical details necessary for its study and application in modern research.

The Historical Unveiling of a Niacin Metabolite

The story of Nicotinamide N-oxide is intrinsically linked to the broader history of niacin and the quest to understand the disease of pellagra in the early 20th century[5]. Following the identification of nicotinic acid and nicotinamide as the "pellagra-preventative" factors in the 1930s, research shifted towards understanding their metabolism in the body[6].

Interest in the methylated metabolites of nicotinamide grew in the 1940s with their detection in urine[4]. The primary clearance pathway was identified as methylation to N1-methylnicotinamide (MNAM), which is further oxidized to pyridones[3][4]. The N-oxidation pathway, leading to the formation of NNO, was identified later as a secondary route for nicotinamide elimination. Early work in the mid-20th century by researchers like S. Chaykin and K. Bloch began to delineate the metabolic fate of nicotinamide, including its conversion to the N-oxide form, which was initially observed as a significant metabolite in mice[3]. These foundational studies established that NNO was a product of hepatic microsomal oxidation[3]. For many years, this pathway was considered a simple detoxification and clearance mechanism, with little physiological significance attributed to the NNO molecule itself.

Biochemical Synthesis and Metabolism

Nicotinamide N-oxide is an oxidized form of nicotinamide, where an oxygen atom is attached to the nitrogen of the pyridine ring[7]. This conversion is a key step in one of the two major pathways for the clearance of excess nicotinamide from the body[3].

The N-Oxidation Pathway

The formation of NNO occurs primarily in the liver and is catalyzed by the cytochrome P450 enzyme system[3][7]. Specifically, CYP2E1 has been identified as the main enzyme responsible for the N-oxidation of nicotinamide in human liver microsomes[3]. This pathway is distinct from the more predominant methylation pathway, which is catalyzed by nicotinamide N-methyltransferase (NNMT)[4]. While the methylation pathway is the primary route under normal physiological conditions, the N-oxidation pathway becomes more significant when the body is presented with pharmacological doses of niacin[3][8].

dot

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HILIC Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Sources

"N-oxo-3-pyridinecarboxamide" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Characterization, and Biological Significance of Nicotinamide N-Oxide

Executive Summary

N-oxo-3-pyridinecarboxamide (CAS: 1986-81-8), commonly known as Nicotinamide N-oxide , is a pivotal oxidized metabolite of Nicotinamide (Vitamin B3).[1] While historically viewed merely as an excretion product, recent pharmacological research identifies it as a specific biomarker for Cytochrome P450 2E1 (CYP2E1) activity and a potential modulator of oxidative stress.

This technical guide provides a rigorous examination of its chemical synthesis, emphasizing the scalable Hydrogen Peroxide/Acetic Acid oxidation route. It details the reaction mechanism, purification protocols, and analytical fingerprints required for validation in drug development workflows.

Chemical Profile & Structural Dynamics

The N-oxide moiety introduces a formal charge separation on the pyridine ring, significantly altering the electronic properties compared to the parent nicotinamide.

PropertyData
IUPAC Name 3-Carbamoylpyridine 1-oxide
Molecular Formula

Molecular Weight 138.12 g/mol
Melting Point 275–276°C (decomposition)
Solubility Soluble in water, hot ethanol; poorly soluble in ether.
pKa ~0.7 (N-oxide oxygen protonation)
Electronic Effect The N-oxide group acts as both an electron donor (via resonance) and acceptor (via induction), activating the ring at C2/C4 for nucleophilic attack while deactivating it towards electrophiles.

Synthesis Strategy: The Peracid Oxidation Protocol

While laboratory-scale synthesis often employs m-chloroperoxybenzoic acid (m-CPBA) for convenience, the Hydrogen Peroxide/Acetic Acid method is superior for scalability, atom economy, and purification ease. This method generates peracetic acid in situ, acting as the active oxygen donor.

Core Protocol: / AcOH Oxidation

Objective: Synthesis of >95% pure Nicotinamide N-oxide from Nicotinamide.

Materials
  • Substrate: Nicotinamide (Powdered, >99%).

  • Solvent/Reagent: Glacial Acetic Acid (ACS Grade).

  • Oxidant: Hydrogen Peroxide (30% aq.[2] solution).

  • Apparatus: Round-bottom flask, steam bath (or oil bath set to 90°C), air condenser.

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, dissolve 0.1 mol of Nicotinamide in Glacial Acetic Acid (approx. 10 mL per gram of substrate). Warm gently (40–50°C) until the solution is completely clear.

    • Causality: Acetic acid serves as both solvent and reactant precursor. Complete dissolution ensures homogenous kinetics.

  • Oxidant Addition: Add 30% Hydrogen Peroxide (1.5 - 2.0 equivalents) slowly to the warm solution.

    • Safety: The reaction is exothermic. Peracetic acid is formed in situ.

  • Reaction Phase: Attach an air condenser and heat the mixture at 80–90°C for 3 to 4 hours.

    • Endpoint Control: Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower

      
      ) than the starting material.
      
  • Concentration: Distill the reaction mixture under reduced pressure (rotary evaporator) to remove water and excess acetic acid. Continue until the volume is reduced by ~75% and the residue becomes viscous.

  • Aqueous Workup: Dilute the residue with a small volume of distilled water and continue evaporation to near dryness.[3]

    • Purpose: This azeotropic removal helps eliminate residual acetic acid, which can contaminate the crystal lattice.

  • Crystallization: Dissolve the solid residue in the minimum amount of boiling water. Add hot ethanol (approx. equal volume to water) to induce precipitation upon cooling.

  • Isolation: Cool slowly to room temperature, then to 4°C overnight. Filter the white crystalline solid, wash with cold ethanol, then acetone.

Reaction Mechanism

The transformation proceeds via an electrophilic attack of the peracetic acid oxygen on the lone pair of the pyridine nitrogen.

ReactionMechanism NAM Nicotinamide (Pyridine N lone pair) TS Transition State (Electrophilic O transfer) NAM->TS Nucleophilic Attack PerAcid Peracetic Acid (In situ from H2O2 + AcOH) PerAcid->TS Product Nicotinamide N-oxide (N+-O- Dipole) TS->Product Byproduct Acetic Acid (Regenerated) TS->Byproduct

Figure 1: Mechanistic flow of the N-oxidation via in situ peracetic acid generation.

Analytical Characterization

Validation of the synthesized product requires confirming the presence of the N-oxide functionality and the integrity of the amide group.

NMR Spectroscopy (D2O)

The N-oxide group causes distinctive chemical shift changes compared to the starting material.

ProtonChemical Shift (

, ppm)
MultiplicityAssignment Logic
H-2 8.50 – 8.55Singlet (s)Deshielded, but less than parent NAM due to N-oxide back-donation.
H-6 8.25 – 8.35Doublet (d)Significant shift due to proximity to

.
H-4 7.80 – 7.90Doublet (d)Para to N-oxide.
H-5 7.55 – 7.65Triplet (t)Meta to N-oxide.
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.5) / Methanol (95:5).

  • Detection: UV @ 260 nm.

  • Retention: Nicotinamide N-oxide elutes earlier than Nicotinamide due to increased polarity.

Biological Context & Metabolism[4][5][6]

In drug development, understanding the metabolic fate of Nicotinamide N-oxide is crucial. It is not merely a waste product but a specific indicator of hepatic enzyme activity.

The CYP2E1 Pathway

While the majority of Nicotinamide is methylated by NNMT, a secondary pathway involves oxidation by Cytochrome P450 2E1 (CYP2E1) . This makes Nicotinamide N-oxide a potential endogenous biomarker for CYP2E1 activity, which is relevant in toxicology (e.g., acetaminophen toxicity) and metabolic diseases.

Metabolism NAM Nicotinamide (NAM) (Substrate) NNMT NNMT Enzyme (Major Pathway) NAM->NNMT CYP CYP2E1 Enzyme (Minor Pathway) NAM->CYP Oxidation MNA N1-methylnicotinamide (MNA) NNMT->MNA NNO Nicotinamide N-oxide (NNO) CYP->NNO Excretion Urine Excretion MNA->Excretion NNO->Excretion

Figure 2: Metabolic bifurcation of Nicotinamide. N-oxide formation is catalyzed specifically by CYP2E1.[1]

Retro-Reduction

Interestingly, Nicotinamide N-oxide can be reduced back to Nicotinamide in vivo by xanthine oxidase or aldehyde oxidase under anaerobic conditions, creating a futile cycle that may influence NAD+ homeostasis.

References

  • Taylor, E. C., & Crovetti, A. J. (1963). Nicotinamide-1-oxide.[4][5] Organic Syntheses, Coll. Vol. 4, p.166. Link

  • Real, A. M., Hong, S., & Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(3), 550–553.[1] Link

  • Cayman Chemical. (n.d.). Nicotinamide N-oxide Product Information. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72661, Nicotinamide N-oxide. Link

Sources

Physicochemical Properties of Nicotinamide N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, stability profile, and analytical characterization of Nicotinamide N-oxide , a critical metabolite and structural analogue of Nicotinamide (Vitamin B3).

Executive Summary

Nicotinamide N-oxide (NAM N-oxide) represents a pivotal oxidation product in the metabolic lifecycle of Vitamin B3.[1] Unlike its parent compound, Nicotinamide (NAM), which is highly water-soluble and exhibits moderate melting behavior, NAM N-oxide is characterized by extreme polarity, a high crystal lattice energy, and distinct redox reactivity. This guide dissects these properties to aid researchers in drug formulation, metabolite profiling, and prodrug design.

Chemical Identity & Structural Core[2][3]

ParameterDetail
Chemical Name Nicotinamide 1-oxide
IUPAC Name 1-Oxidopyridin-1-ium-3-carboxamide
CAS Registry 1986-81-8
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
SMILES NC(=O)c1ccc[O-]
Structural Insight: The N-Oxide Dipole

The defining feature of NAM N-oxide is the dative N→O bond. Unlike the lone pair on the pyridine nitrogen of NAM, the N-oxide oxygen possesses a full negative charge character in its resonance hybrid, while the ring nitrogen carries a positive charge.

  • Electronic Effect: The N-oxide group is a strong hydrogen bond acceptor (via oxygen) but the ring nitrogen is no longer a basic acceptor.

  • Dipole Moment: Significantly higher than NAM, leading to stronger intermolecular interactions.

Fundamental Physicochemical Constants

The following data consolidates experimental and high-confidence computed values.

PropertyValueComparison to Nicotinamide (NAM)
Melting Point 289 – 293 °C (dec) NAM melts at ~128 °C. The N-oxide's lattice energy is vastly higher due to strong dipole-dipole stacking.
LogP (Octanol/Water) -1.3 (Computed)NAM is -0.38. The N-oxide is ~10x more hydrophilic, making it strictly water-partitioning.
Water Solubility ~50 mg/mL (Est.)NAM is extremely soluble (~691 g/L). The high crystal lattice energy of the N-oxide limits its saturation point compared to NAM.
pKa (Conjugate Acid) ~0.5 – 0.8 (Est.)NAM (pyridine N) pKa is ~3.35. The N-oxide oxygen is far less basic due to the electron-withdrawing amide group.
UV Absorption (

)
222 nm, 271 nm Shifts bathochromically compared to NAM due to extended conjugation of the N-oxide.
Expert Commentary: The Solubility Paradox

While NAM N-oxide is more polar (lower LogP) than NAM, it is less soluble in water (g/L basis). This is a classic "melting point effect." The energy required to break the crystal lattice (enthalpy of fusion) is so high (MP > 280 °C) that it counteracts the favorable solvation energy. Practical Implication: Formulation scientists must use heat or pH adjustment to achieve high-concentration stock solutions.

Stability & Reactivity Profile

Thermal Stability

NAM N-oxide is stable at room temperature but exhibits rapid decomposition at its melting point , often accompanied by deoxygenation or decarboxylation.

  • Protocol: Avoid drying at temperatures >100 °C. Lyophilization is the preferred drying method.

Photochemical Instability

N-oxides are photosensitive. Upon UV irradiation, NAM N-oxide undergoes a rearrangement (Meisenheimer-type) to form an unstable oxaziridine intermediate, which can ring-expand to a 1,2-oxazepine or rearrange to 2-pyridone derivatives.

  • Storage: Amber vials are mandatory.

Redox Behavior (Bioreduction)

In vivo, NAM N-oxide can be reduced back to Nicotinamide. This reversible pathway suggests its potential as a bioreductive prodrug . The reduction potential is sufficiently negative that it requires specific enzymatic catalysis (e.g., xanthine oxidase or aldehyde oxidase) or strong chemical reductants (e.g., TiCl₃).

Visualizing the Pathways

Diagram 1: Metabolic & Photochemical Pathways

This diagram illustrates the formation of NAM N-oxide from NAM and its potential degradation routes.[1]

NAM_Pathways NAM Nicotinamide (NAM) (Precursor) NAM_NO Nicotinamide N-oxide (Metabolite/Impurity) NAM->NAM_NO Oxidation (CYP2E1 / H2O2) NAM_NO->NAM Bioreduction (Reductases) Oxaziridine Oxaziridine Intermediate (Unstable) NAM_NO->Oxaziridine UV Light (hv) Pyridone 2-Pyridone / 4-Pyridone (Degradants) NAM_NO->Pyridone Thermal (>280°C) Oxaziridine->Pyridone Rearrangement

Caption: Metabolic interconversion and stress-induced degradation pathways of Nicotinamide N-oxide.

Experimental Protocols

Protocol A: Chemical Synthesis (Oxidation)

For the generation of analytical standards.

  • Reactants: Dissolve Nicotinamide (10.0 g, 82 mmol) in Glacial Acetic Acid (50 mL).

  • Oxidation: Add Hydrogen Peroxide (30% w/v, 15 mL) dropwise at room temperature.

  • Heating: Heat the mixture to 70–80 °C for 6 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[2]

  • Workup: Concentrate under reduced pressure to remove acetic acid.

  • Purification: The residue will be a solid. Recrystallize from boiling water or water/ethanol (9:1).

  • Validation: Verify MP (should be >275 °C dec) and absence of NAM peak in HPLC.

Protocol B: HPLC Analytical Method (HILIC)

Due to the high polarity of NAM N-oxide, standard C18 Reverse Phase methods often yield poor retention (elutes in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

  • Column: Waters Atlantis HILIC Silica or equivalent amide-based column (3 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 90% B / 10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or 271 nm for higher specificity).

  • Retention Order: NAM (elutes earlier) → NAM N-oxide (elutes later due to higher polarity).

Biological Relevance

  • Metabolism: NAM N-oxide is a minor metabolite in humans, formed primarily by hepatic cytochrome P450 2E1 (CYP2E1).

  • Toxicity: Generally considered low toxicity, similar to NAM, but acts as a weak oxidizing agent.

  • Drug Impurity: It is a specified impurity (Impurity E) in the European Pharmacopoeia monograph for Nicotinamide.

References

  • PubChem Compound Summary. "Nicotinamide N-oxide (CID 72661)."[3] National Center for Biotechnology Information. [Link]

  • Real, A. M., et al. "Nicotinamide N-oxidation by CYP2E1 in human liver microsomes." Drug Metabolism and Disposition, 2013. [Link]

  • Taylor, E. C., & Crovetti, A. J. "Nicotinamide-1-oxide." Organic Syntheses, Coll. Vol. 4, p.704, 1963. [Link]

  • European Pharmacopoeia. "Nicotinamide Monograph - Impurity E." EDQM. [Link]

Sources

The Cellular Enigma of Nicotinamide N-oxide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the cellular mechanisms of Nicotinamide N-oxide (NNO), a fascinating and increasingly studied metabolite of nicotinamide (NAM). Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a nuanced understanding of NNO's journey within the cell, its metabolic fate, and its downstream effects on critical signaling pathways. We will dissect the experimental logic that has unveiled its function, offering both a conceptual framework and practical insights for future research.

Introduction: More Than a Simple Metabolite

Nicotinamide N-oxide is an oxidized derivative of nicotinamide, a form of vitamin B3.[1] Initially considered primarily a clearance metabolite of excess nicotinamide, emerging research has illuminated its role as a biologically active molecule with significant implications for cellular health and disease.[2] Produced in the body, particularly by gut microbiota, and also formed through hepatic metabolism, NNO is now understood to act as a prodrug of nicotinamide, influencing a cascade of cellular events.[1][3] This guide will elucidate the core mechanisms through which NNO exerts its effects, from its conversion to active forms to its modulation of key enzymatic and signaling networks.

Biochemical Conversion and Metabolism: The Prodrug Hypothesis in Action

The primary mechanism by which Nicotinamide N-oxide (NNO) influences cellular activity is through its reduction back to nicotinamide (NAM).[3] This conversion is a critical step, as NAM is a direct precursor to nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism and signaling.[4]

Enzymatic Reduction of NNO

In vivo studies have demonstrated that following administration, NNO is effectively reduced to NAM.[3] While the precise enzymatic machinery responsible for this reduction in all cellular compartments is an area of ongoing investigation, evidence points towards the involvement of oxidoreductases. The liver, a central metabolic hub, plays a significant role in this process. One of the key enzymes implicated in the reduction of NNO to nicotinamide is xanthine oxidase.[5][6]

The conversion of NNO to NAM is a pivotal event that replenishes the cellular pool of this vital NAD+ precursor. This positions NNO as a stable and bioavailable source of NAM, which can then enter the NAD+ salvage pathway.

The Metabolic Fate of Nicotinamide

Once converted from NNO, nicotinamide is primarily metabolized through two key pathways:

  • The NAD+ Salvage Pathway: This is the main route for NAD+ synthesis from NAM. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the conversion of NAM to nicotinamide mononucleotide (NMN).[4][7] NMN is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[4][8]

  • Methylation and Excretion: Excess NAM can be methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM), which is then further oxidized and excreted.[9][10][11] A minor pathway also involves the direct oxidation of NAM by cytochrome P450 enzymes, such as CYP2E1, to form NNO, which can also be excreted.[2][9][11][12]

The balance between these pathways is crucial for maintaining cellular NAD+ homeostasis. By providing a source of NAM, NNO indirectly fuels the NAD+ salvage pathway, thereby influencing the myriad processes that depend on this critical coenzyme.

Metabolic_Pathway_of_NNO NNO Nicotinamide N-oxide (NNO) XanthineOxidase Xanthine Oxidase & other reductases NNO->XanthineOxidase NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Rate-limiting step NNMT NNMT NAM->NNMT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ MNAM N1-methylnicotinamide (MNAM) Excretion Urinary Excretion MNAM->Excretion XanthineOxidase->NAM NAMPT->NMN NMNAT->NAD NNMT->MNAM

Figure 1: Metabolic conversion pathway of Nicotinamide N-oxide.

Core Mechanisms of Action: Influencing Cellular Signaling

The biological effects of Nicotinamide N-oxide are largely attributed to its influence on NAD+-dependent signaling pathways, which are modulated following its conversion to nicotinamide.

Modulation of Sirtuin Activity

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating a wide array of cellular processes, including metabolism, stress resistance, and longevity.[4] Nicotinamide itself is a known inhibitor of sirtuin activity through a feedback mechanism.[13][14] However, the net effect of NNO on sirtuin activity can be context-dependent.

Recent studies have shown that NNO can enhance the expression and deacetylase activity of Sirtuin-1 (SIRT1).[1][15] This seemingly paradoxical effect is likely due to the complex interplay between NAM and NAD+ levels. While high concentrations of NAM can inhibit SIRT1, the conversion of NAM to NAD+ via the salvage pathway can increase the overall NAD+ pool or the NAD+/NADH ratio, thereby promoting SIRT1 activity.[16] This is particularly relevant in states of cellular stress where NAD+ levels may be depleted. By bolstering NAD+ levels, NNO can indirectly activate SIRT1.[1]

Attenuation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[4] In inflammatory conditions, NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory cytokines. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its activity and suppressing the inflammatory response.[1]

Through its ability to enhance SIRT1 activity, NNO has been shown to attenuate NF-κB signaling.[1][15] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][15] This anti-inflammatory mechanism is a key aspect of NNO's therapeutic potential.

Signaling_Pathway_of_NNO cluster_0 Cellular Milieu NNO Nicotinamide N-oxide (NNO) NAM Nicotinamide (NAM) NNO->NAM Reduction NAD_pool Increased NAD+ Pool NAM->NAD_pool NAD+ Salvage Pathway SIRT1 SIRT1 Activity NAD_pool->SIRT1 Activation NFkB NF-κB (p65) SIRT1->NFkB Deacetylation (Inhibition) Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation Transcription

Figure 2: Signaling pathway modulated by Nicotinamide N-oxide.

Experimental Protocols for Studying Nicotinamide N-oxide

To rigorously investigate the cellular effects of NNO, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for assessing the key mechanisms of action.

Measurement of Intracellular NAD+ Levels

Objective: To quantify the impact of NNO treatment on the intracellular NAD+ pool.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest (e.g., microglia, hepatocytes) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of NNO or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

  • Metabolite Extraction: At the end of the treatment period, wash cells with ice-cold PBS and lyse them with an appropriate extraction buffer (e.g., 0.6 M perchloric acid). Neutralize the extracts with potassium carbonate.

  • NAD+ Quantification: Utilize a commercially available NAD+/NADH quantification kit according to the manufacturer's instructions. These kits typically employ a colorimetric or fluorometric assay based on an enzymatic cycling reaction.

  • Data Analysis: Normalize NAD+ concentrations to total protein content for each sample. Compare the NAD+ levels in NNO-treated cells to the vehicle-treated controls.

Assessment of SIRT1 Activity

Objective: To determine the effect of NNO on the deacetylase activity of SIRT1.

Methodology:

  • Cell Lysis and Immunoprecipitation: Following treatment with NNO, lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors. Immunoprecipitate SIRT1 from the cell lysates using a specific anti-SIRT1 antibody conjugated to protein A/G beads.

  • In Vitro Deacetylase Assay: Resuspend the immunoprecipitated SIRT1 in a deacetylase assay buffer containing a fluorogenic acetylated peptide substrate (e.g., a p53 or histone-derived peptide) and NAD+.

  • Fluorometric Detection: Incubate the reaction at 37°C and measure the fluorescence generated from the deacetylation of the substrate at regular intervals using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of deacetylation for each sample and compare the SIRT1 activity in NNO-treated cells to that of the controls.

Evaluation of NF-κB p65 Acetylation

Objective: To assess the impact of NNO on the acetylation status of the NF-κB p65 subunit as an indicator of SIRT1-mediated deacetylation.

Methodology:

  • Nuclear Extraction: Treat cells with NNO and an inflammatory stimulus (e.g., LPS) to induce NF-κB activation. Isolate nuclear extracts using a nuclear/cytoplasmic extraction kit.

  • Western Blotting: Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for acetylated NF-κB p65 (at a specific lysine residue, e.g., K310). Subsequently, strip the membrane and re-probe with an antibody for total NF-κB p65 to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of acetylated p65 to total p65 and compare the values between NNO-treated and control groups.

Experimental_Workflow cluster_nad NAD+ Quantification cluster_sirt1 SIRT1 Activity Assay cluster_nfkb NF-κB Acetylation Analysis start Cell Culture & NNO Treatment nad_extraction Metabolite Extraction start->nad_extraction sirt1_ip SIRT1 Immunoprecipitation start->sirt1_ip nfkb_extraction Nuclear Extraction start->nfkb_extraction nad_assay Enzymatic Cycling Assay nad_extraction->nad_assay nad_result NAD+ Levels nad_assay->nad_result sirt1_assay In Vitro Deacetylase Assay sirt1_ip->sirt1_assay sirt1_result SIRT1 Activity sirt1_assay->sirt1_result nfkb_wb Western Blotting nfkb_extraction->nfkb_wb nfkb_result Ac-p65/Total p65 Ratio nfkb_wb->nfkb_result

Figure 3: Experimental workflow for studying NNO's cellular effects.

Therapeutic Implications and Future Directions

The understanding of Nicotinamide N-oxide's mechanism of action opens up several avenues for therapeutic intervention. Its ability to act as a stable precursor of nicotinamide and subsequently modulate NAD+-dependent pathways makes it a promising candidate for conditions associated with NAD+ depletion and inflammation.

  • Neuroinflammation: As demonstrated in models of herpes simplex encephalitis, NNO can attenuate microglial inflammation, suggesting its potential in neurodegenerative and neuroinflammatory diseases.[1][15]

  • Radiosensitization: NNO has been investigated as a weak radiosensitizer in cancer therapy, likely through its conversion to nicotinamide, which can elevate tumor NAD+ levels.[3]

  • Metabolic Disorders: Given the central role of NAD+ and sirtuins in metabolic regulation, NNO could be explored for its potential benefits in metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Aging: The decline in NAD+ levels is a hallmark of aging. NAD+ precursors, including NNO, are being actively investigated as potential anti-aging interventions.[10][17]

Future research should focus on further elucidating the specific reductases responsible for NNO conversion in different tissues, exploring the direct effects of NNO, if any, and conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety.

Conclusion

Nicotinamide N-oxide has transitioned from being viewed as a mere metabolic byproduct to a molecule of significant biological relevance. Its primary mechanism of action hinges on its efficient conversion to nicotinamide, which fuels the NAD+ salvage pathway. This, in turn, modulates the activity of key NAD+-dependent enzymes like SIRT1, leading to downstream effects such as the attenuation of NF-κB-mediated inflammation. The in-depth understanding of these mechanisms, supported by robust experimental validation, paves the way for harnessing the therapeutic potential of NNO in a range of human diseases.

References

  • Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed. Available at: [Link]

  • Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - MDPI. Available at: [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC. Available at: [Link]

  • Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC - NIH. Available at: [Link]

  • Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed. Available at: [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC - NIH. Available at: [Link]

  • The NAD Precursor Nicotinamide Governs Neuronal Survival During Oxidative Stress Through Protein Kinase B Coupled to FOXO3a and - Ovid. Available at: [Link]

  • Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed. Available at: [Link]

  • The significance of NAD + metabolites and nicotinamide N-methyltransferase in chronic kidney disease - PMC. Available at: [Link]

  • NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Available at: [Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease - eScholarship. Available at: [Link]

  • Does NAD Get Oxidised or Reduced in Cellular Metabolism? - Bolt Pharmacy. Available at: [Link]

  • What is the mechanism of Nicotinamide? - Patsnap Synapse. Available at: [Link]

  • Video: Drug Distribution as One-Compartment Model and Elimination by Nonlinear Pharmacokinetics: Overview - JoVE. Available at: [Link]

  • Effects of N1-methylnicotinamide on oxidative and glycooxidative stress markers in rats with streptozotocin-induced diabetes mellitus - PMC. Available at: [Link]

  • Review: Nicotinamide N-Methyltransferase: More Than a Vitamin B3 Clearance Enzyme - bevital. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Semantic Scholar. Available at: [Link]

  • nicotinamide-1-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Nicotinamide adenine dinucleotide is transported into mammalian mitochondria - eLife. Available at: [Link]

  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One - Research journals. Available at: [Link]

  • Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside - PMC. Available at: [Link]

  • Nicotinamide mononucleotide supplementation reverses vascular dysfunction and oxidative stress with aging in mice - PMC. Available at: [Link]

  • NAD+ Metabolism in Cancer and Cancer Therapies - News-Medical. Available at: [Link]

  • NAD+ metabolism and oxidative stress: the golden nucleotide on a crown of thorns - PMC. Available at: [Link]

  • nicotinamide modulates cellular: Topics by Science.gov. Available at: [Link]

  • NAD+ metabolism and its roles in cellular processes during ageing - PMC - NIH. Available at: [Link]

  • Nicotinamide (NA) catabolism through N-methylation and N-oxidation. NA... - ResearchGate. Available at: [Link]

  • Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - Frontiers. Available at: [Link]

  • Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. Available at: [Link]

  • Novel Prodrug Synthesis for the Treatment of Triple Negative Breast Cancer and Obesity. Available at: [Link]

  • The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC. Available at: [Link]

  • Nicotinamide | Memorial Sloan Kettering Cancer Center. Available at: [Link]

  • Inhibition of NAMPT decreases cell growth and enhances susceptibility to oxidative stress. Available at: [Link]

  • Nicotinic acid N-oxide - Wikipedia. Available at: [Link]

  • Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC - NIH. Available at: [Link]

  • NAD+ Metabolism in Cardiac Health, Aging, and Disease | Circulation. Available at: [Link]

  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. Available at: [Link]

  • CN113621009A - Chemical synthesis method of beta-nicotinamide mononucleotide - Google Patents.
  • Nicotinamide adenine dinucleotide - Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyridine N-Oxides from Nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The transformation of a pyridine ring to its corresponding N-oxide is a fundamental strategy in medicinal chemistry and synthetic organic chemistry. This modification profoundly alters the electronic properties of the heterocycle, enhancing its reactivity, modulating its physicochemical properties, and often imparting significant biological activity.[1] Nicotinamide (a form of vitamin B3), a readily available and biocompatible starting material, serves as a key precursor for nicotinamide N-oxide, a metabolite of interest and a versatile synthetic intermediate.[2][3] This guide provides an in-depth exploration of the primary synthetic routes from nicotinamide to its N-oxide, grounded in mechanistic understanding and practical, field-proven protocols.

Foundational Principles: The Why and How of N-Oxidation

The nitrogen atom in the pyridine ring of nicotinamide possesses a lone pair of electrons, rendering it nucleophilic. The core principle of N-oxidation involves the reaction of this nitrogen with an electrophilic oxygen source. This conversion from a tertiary amine to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterionic structure.[4][5]

This structural change has critical consequences:

  • Reactivity Modulation: The N-oxide group is electron-donating via resonance, activating the pyridine ring (particularly at the 2- and 4-positions) towards electrophilic substitution—a reaction that is notoriously difficult on the parent pyridine ring.[6][7]

  • Physicochemical Alterations: The N-O bond introduces a significant dipole moment and increases the potential for hydrogen bonding, which can enhance aqueous solubility and alter pharmacokinetic profiles, a valuable attribute in drug design.[1]

  • Biological Significance: In biological systems, N-oxidation is a key metabolic pathway. Nicotinamide is oxidized in the liver by the cytochrome P450 enzyme CYP2E1 to form nicotinamide N-oxide as a clearance metabolite.[2][3] Understanding this pathway is crucial for drug development professionals studying the metabolism of nicotinamide-containing xenobiotics.

The Biological Pathway: In Vivo Synthesis

In humans and other mammals, the primary route for the N-oxidation of excess nicotinamide is enzymatic, occurring in the endoplasmic reticulum of hepatocytes.[2] The key enzyme responsible has been identified as Cytochrome P450 2E1 (CYP2E1).[2][8] This metabolic process is a crucial component of vitamin B3 catabolism.

Biological_Pathway cluster_0 Cellular Environment (Hepatocyte) Nicotinamide Nicotinamide N_Oxide Nicotinamide N-Oxide Nicotinamide->N_Oxide CYP2E1 (Microsomal Oxidation) Excretion Urinary Excretion N_Oxide->Excretion Clearance General_Mechanism start Nicotinamide N transition Transition State start:p1->transition Nucleophilic Attack peroxy Peroxy Acid R-C(=O)O-OH peroxy:p1->transition product Nicotinamide N-Oxide N⁺-O⁻ transition->product:p1 N-O Bond Formation byproduct Carboxylic Acid R-COOH transition->byproduct:p1 Proton Transfer & Byproduct Formation

Caption: General mechanism for the N-oxidation of nicotinamide via peroxy acids.

Comparative Overview of Common Oxidation Methods

The selection of an appropriate synthetic method is a critical decision for any researcher. The following table summarizes and compares several well-established protocols for the N-oxidation of 3-substituted pyridines like nicotinamide.

MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantagesReference(s)
A: Peracetic Acid 30% Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid70-80 °C, 2-24 hInexpensive, readily available reagents.Can require long reaction times, potentially tedious work-up, and heating.[9][10][11]
B: m-CPBA m-Chloroperoxybenzoic acidDichloromethane (DCM), reflux, 3 hGenerally provides good to high yields, shorter reaction times.More expensive, potential safety issues with pure m-CPBA.[7][9][11]
C: Sodium Perborate Sodium Perborate Monohydrate in Glacial Acetic Acid60 °C, 24 hCheap, stable, industrial oxidant.Can give lower yields with nicotinamide, requires heating and extensive work-up.[9][12]
D: Oxone® Potassium peroxymonosulfate (Oxone®) in buffered aqueous solutionpH 7.5-8.0, 2 h, room temp.Mild conditions, water-based system.May suffer from solubility issues with the starting material.[9]
E: Catalytic H₂O₂ H₂O₂ with a catalyst (e.g., Methyltrioxorhenium, MTO)Catalytic MTO (0.2-0.5 mol%), room temp.High yields, very efficient, mild conditions.Catalyst can be expensive and requires specialized handling.[11]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as self-validating systems, with built-in checks and explanations for key steps.

General Experimental Workflow

A successful synthesis follows a logical progression from reaction setup to final product characterization.

Experimental_Workflow A 1. Reagent Preparation & Stoichiometry Calculation B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Controlled Reagent Addition & Temperature Monitoring B->C D 4. Reaction Monitoring (e.g., TLC, LC-MS) C->D D->C Continue if incomplete E 5. Reaction Quench & Work-up (Extraction) D->E Proceed if complete F 6. Purification (Recrystallization/Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Caption: A generalized workflow for the synthesis and isolation of nicotinamide N-oxide.

Protocol A: Oxidation with Hydrogen Peroxide in Acetic Acid

This is a classic and cost-effective method, relying on the in-situ formation of peracetic acid. [6][9] Materials:

  • Nicotinamide (1.0 eq)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (w/w aq.) (2.0-3.0 eq)

  • Sodium Bicarbonate (sat. aq. solution)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide (e.g., 5.0 g) in glacial acetic acid (e.g., 25 mL).

    • Rationale: Acetic acid serves as both the solvent and the reactant to form the peracetic acid oxidant.

  • Oxidant Addition: While stirring, carefully and slowly add 30% hydrogen peroxide (2-3 molar equivalents) to the solution. The addition may be slightly exothermic.

    • Safety Note: Handle hydrogen peroxide with appropriate personal protective equipment (gloves, safety glasses). Addition should be slow to control any temperature increase.

  • Reaction: Heat the mixture to 70-80 °C and maintain this temperature with stirring for 4-24 hours.

    • Process Control: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator.

    • Rationale: Removing the acidic solvent simplifies the subsequent neutralization and extraction steps.

  • Neutralization: Carefully neutralize the remaining residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly and in a well-ventilated fume hood, preferably in an ice bath.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nicotinamide N-oxide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the final product.

Protocol B: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method often provides higher yields and requires shorter reaction times compared to the H₂O₂/AcOH method. [7][9] Materials:

  • Nicotinamide (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.2-1.5 eq)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (sat. aq. solution) or Sodium Thiosulfate (10% aq. solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve nicotinamide (e.g., 5.0 g) in dichloromethane (100 mL) in a round-bottom flask with a magnetic stirrer.

  • Oxidant Addition: Add m-CPBA (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Rationale: Portion-wise addition helps to control the reaction temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 3-6 hours. Monitor the reaction to completion by TLC. [9]4. Work-up - Quench: Cool the reaction mixture. Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (to destroy excess peroxide) followed by a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid byproduct).

  • Extraction & Drying: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain pure nicotinamide N-oxide.

Product Characterization

Confirmation of product identity and purity is paramount. Standard analytical techniques should be employed.

TechniqueExpected Observations for Nicotinamide N-Oxide
¹H NMR Expect downfield shifts of the pyridine ring protons compared to the starting material due to the electron-withdrawing effect of the N⁺-O⁻ group. The proton at C2 is typically the most deshielded.
Mass Spec (MS) The molecular ion peak should correspond to the calculated mass of C₆H₆N₂O₂ (138.12 g/mol ). Common fragmentation patterns can further confirm the structure.
Infrared (IR) Look for the characteristic N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region. The amide C=O and N-H stretches will also be present.
Melting Point A sharp melting point consistent with literature values indicates high purity.

Safety & Handling

All chemical syntheses must be conducted with rigorous adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves). [13]* Ventilation: All manipulations, especially those involving volatile solvents or heating, must be performed in a certified chemical fume hood to prevent inhalation of vapors. [13][14]* Oxidizing Agents: Peroxy acids and hydrogen peroxide are strong oxidizers. They can react violently with incompatible materials. Avoid contact with metals and organic materials. Store them according to manufacturer guidelines. [15]* Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

By understanding the underlying mechanisms and adhering to these detailed protocols, researchers can reliably and safely synthesize nicotinamide N-oxide, a valuable compound for further investigation in drug development and chemical research.

References

  • Real, A.M., Hong, S., and Pissios, P. (2013). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 41(3), 550-553. [Link]

  • Bremner, D. H., et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1542. [Link]

  • ResearchGate. (n.d.). Nicotinamide (NA) catabolism through N-methylation and N-oxidation. [Link]

  • Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. RSC Chemical Biology. [Link]

  • Google Patents. (1999).
  • Chemistry - The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Roy, D., et al. (2021). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 23, 6261-6272. [Link]

  • Abdel-Megeed, M. F. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • ResearchGate. (2021). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. [Link]

  • Jubilant Ingrevia. (2024). Pyridine N-Oxide Safety Data Sheet. [Link]

  • Katiyar, D. (n.d.). Lecture Notes: Pyridine. University of Lucknow. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. [Link]

Sources

"N-oxo-3-pyridinecarboxamide" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Metabolic Significance[1]

Executive Summary

N-oxo-3-pyridinecarboxamide (Commonly: Nicotinamide N-oxide) is a critical oxidative metabolite of Nicotinamide (Vitamin B3).[1][2] Historically viewed merely as an excretion product, recent pharmacological research identifies it as a specific biomarker for Cytochrome P450 2E1 (CYP2E1) activity and a potential modulator of cellular differentiation in specific leukemic lines. This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and analytical methodologies for detection in biological matrices.

Chemical Identity & Physicochemical Properties[1][2][3][4]

N-oxo-3-pyridinecarboxamide is the N-oxide derivative of nicotinamide.[1] The oxidation occurs at the pyridine ring nitrogen (position 1), altering the electron density of the ring and increasing water solubility compared to the parent compound.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name N-oxo-3-pyridinecarboxamide
Common Synonyms Nicotinamide N-oxide; Nicotinamide 1-oxide; 1-Oxynicotinamide
CAS Registry Number 1986-81-8
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Poorly soluble in non-polar solvents
Melting Point 291–293 °C (Decomposes)
pKa ~0.7 (Protonation of the N-oxide oxygen)
Structural Visualization

The following diagram illustrates the chemical structure and its relationship to the parent molecule, Nicotinamide.[3]

ChemicalStructure NAM Nicotinamide (Precursor) N_Oxide N-oxo-3-pyridinecarboxamide (Target: CAS 1986-81-8) NAM->N_Oxide Oxidation (CYP2E1 / H2O2) PyridineRing Pyridine Ring (Aromatic) N_Oxide->PyridineRing AmideGroup Carboxamide Group (-CONH2 at C3) N_Oxide->AmideGroup OxideGroup N-Oxide (N+ - O- at N1) N_Oxide->OxideGroup

Figure 1: Structural composition of Nicotinamide N-oxide, highlighting the critical N-oxidation site at position 1.[1]

Biological Significance & Metabolism[7][8][9][10]

Unlike the major metabolic pathway of Nicotinamide (methylation to N1-methylnicotinamide by NNMT), the formation of Nicotinamide N-oxide is oxidative and primarily mediated by CYP2E1 .[4][5][6] This makes the compound a valuable in vivo probe for assessing CYP2E1 activity, which is relevant in toxicology (e.g., acetaminophen toxicity, ethanol metabolism).

Metabolic Pathway Diagram

Metabolism NAM Nicotinamide (Substrate) NNMT Enzyme: NNMT (Cytosolic) NAM->NNMT CYP2E1 Enzyme: CYP2E1 (Microsomal) NAM->CYP2E1 MNA N1-Methylnicotinamide (Major Metabolite) Excretion Renal Excretion (Urine) MNA->Excretion N_Oxide Nicotinamide N-oxide (Oxidative Metabolite) N_Oxide->Excretion NNMT->MNA Methylation CYP2E1->N_Oxide Oxidation (Biomarker Step)

Figure 2: Divergent metabolic pathways of Nicotinamide.[1] The N-oxide pathway serves as a specific readout for CYP2E1 activity.[1][4]

Synthesis Protocol (Chemical Preparation)

For research purposes requiring high-purity standards, chemical synthesis via direct oxidation is preferred over enzymatic isolation.[1]

Protocol: Peroxide-Mediated Oxidation

Objective: Synthesize Nicotinamide N-oxide from Nicotinamide. Yield: Typically 70–85%.

  • Reagent Preparation:

    • Dissolve Nicotinamide (10 mmol, 1.22 g) in Glacial Acetic Acid (10 mL) .

    • Prepare 30% Hydrogen Peroxide (H₂O₂) solution.

  • Reaction:

    • Add 5 mL of 30% H₂O₂ to the nicotinamide solution.

    • Heat the mixture to 70–80 °C for 8–12 hours. Monitor via TLC (Solvent: MeOH:DCM 1:9). The N-oxide is more polar and will have a lower Rf value than the starting material.[1]

    • Note on Causality: Acetic acid acts as a solvent and catalyst, forming peracetic acid in situ, which is the active oxygen donor.

  • Work-up & Purification:

    • Concentrate the solution under reduced pressure (Rotovap) to remove excess acetic acid.

    • Add a small volume of water and lyophilize if necessary to remove trace acid, or neutralize with mild base (NaHCO₃) and extract.

    • Recrystallization: Dissolve the crude residue in hot ethanol or methanol. Cool slowly to 4 °C. Filter the white precipitate.

  • Validation:

    • Confirm identity using Mass Spectrometry (ESI-MS: m/z 139 [M+H]⁺).[1]

Analytical Methodology: HPLC Quantification

To detect Nicotinamide N-oxide in biological fluids (plasma/urine) or synthesis mixtures, a reversed-phase HPLC method is required.[1][7] Due to the high polarity of the N-oxide, ion-pairing agents or specific polar-embedded columns are recommended.[1]

Protocol: RP-HPLC with UV Detection
ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) or Polar-Embedded C18
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 6.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 95% A : 5% B (High aqueous content required for retention)
Flow Rate 1.0 mL/min
Detection UV Absorbance @ 260 nm (λmax)
Retention Time N-oxide elutes before Nicotinamide due to higher polarity.[1]
Limit of Detection ~10–50 ng/mL (Matrix dependent)

Experimental Workflow Diagram

HPLC_Workflow Sample Biological Sample (Plasma/Urine) ProteinPpt Protein Precipitation (Add MeOH/ACN 3:1) Sample->ProteinPpt Centrifuge Centrifugation (10,000 x g, 10 min) ProteinPpt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection HPLC Injection (10-20 µL) Supernatant->Injection Separation C18 Column Separation (High Aqueous Phase) Injection->Separation Detection UV Detection @ 260nm (Quantify Area Under Curve) Separation->Detection

Figure 3: Analytical workflow for the extraction and quantification of Nicotinamide N-oxide.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 72661, Nicotinamide N-oxide. Retrieved from [Link]

  • Real, A. M., Hong, S., & Pissios, P. (2013).[6] Nicotinamide N-oxidation by CYP2E1 in human liver microsomes. Drug Metabolism and Disposition, 41(3), 550-553.[6] Retrieved from [Link]

  • Stratford, M. R., & Dennis, M. F. (1992).[7] High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 145-151.[7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Nicotinamide N-Oxide (NNO) as a Modulator of Granulocytic Differentiation in HL-60 Promyelocytic Leukemia Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The human promyelocytic leukemia cell line (HL-60) is the premier in vitro model for studying myeloid differentiation and developing differentiation-based therapies for acute promyelocytic leukemia (APL). While All-Trans Retinoic Acid (ATRA) remains the clinical gold standard, the emergence of ATRA-resistance necessitates the exploration of alternative pharmacological agents.

Nicotinamide N-oxide (NNO) is an endogenous metabolite formed via the oxidation of nicotinamide by the cytochrome P450 isoform CYP2E1 (1)[1]. While physiological levels of NNO are cleared in urine, pharmacological concentrations (e.g., 30 mM) have been shown to profoundly inhibit HL-60 proliferation and induce terminal differentiation into granulocyte-like cells (2)[2].

The Divergent Pathways of Niacin-Related Compounds

Understanding the causality behind NNO's efficacy requires examining its molecular mechanism compared to other inducers. ATRA and certain niacin derivatives (like isonicotinic acid) drive differentiation by upregulating CD38 , a transmembrane glycoprotein that synthesizes cyclic ADP-ribose to mobilize intracellular calcium (3)[3].

In stark contrast, NNO bypasses the CD38 signaling axis entirely. NNO does not induce CD38 expression; instead, it triggers granulocytic differentiation by drastically downregulating the expression of the c-myc proto-oncogene (4)[4]. This CD38-independent mechanism makes NNO a highly valuable tool for researchers investigating alternative leukemic differentiation pathways.

Quantitative Data Summary

The following table synthesizes the distinct phenotypic and molecular responses of HL-60 cells to various differentiation inducers, highlighting the unique profile of NNO.

Inducer CompoundWorking ConcentrationGranulocytic Differentiation (NBT Reduction)CD38 Surface Expressionc-myc Gene Expression
Vehicle Control N/ANegative (<5%)BasalHigh
ATRA 1 µMPositive (>80%)Highly Upregulated Downregulated
Isonicotinic Acid 10 mMPositive (>70%)Upregulated Unchanged
Nicotinamide N-oxide 30 mMPositive (>70%)Unchanged (Basal) Drastically Downregulated

Data synthesized from[3],[5], and[4].

Mechanistic Visualization

G HL60 HL-60 Promyelocytic Leukemia Cells NNO Nicotinamide N-oxide (30 mM) HL60->NNO Treated with ATRA ATRA / Isonicotinic Acid HL60->ATRA Treated with cmyc Downregulation of c-myc Expression NNO->cmyc Induces CD38 Upregulation of CD38 Expression ATRA->CD38 Induces Diff Granulocytic Differentiation (NBT+, Esterase-) cmyc->Diff CD38-Independent Pathway CD38->Diff CD38-Dependent Pathway

Fig 1: Divergent signaling pathways for HL-60 granulocytic differentiation by NNO vs. ATRA.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following workflow is designed as a self-validating system. It pairs a phenotypic assay (NBT reduction) to confirm differentiation with molecular assays (Flow Cytometry and RT-qPCR) to verify the specific CD38-independent, c-myc-driven mechanism of NNO.

Protocol A: Cell Culture and NNO Treatment

Causality: HL-60 cells are prone to spontaneous differentiation if allowed to overgrow. Maintaining optimal density and using a precise 30 mM concentration of NNO ensures differentiation is strictly drug-induced without acute cytotoxicity (5)[5].

  • Culture Maintenance: Cultivate HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between

    
     and 
    
    
    
    cells/mL at 37°C in a 5% CO₂ humidified incubator.
  • NNO Preparation: Dissolve Nicotinamide N-oxide powder directly into sterile PBS to create a 300 mM stock solution (10X). Filter-sterilize using a 0.22 µm syringe filter.

  • Treatment: Seed HL-60 cells at

    
     cells/mL in a 6-well plate. Add the NNO stock to achieve a final well concentration of 30 mM.
    
  • Incubation: Incubate for 4 to 6 days. Monitor daily for morphological changes (decreased nuclear-to-cytoplasmic ratio, nuclear lobulation).

Protocol B: Nitroblue Tetrazolium (NBT) Reduction Assay

Causality: Mature granulocytes possess a functional NADPH oxidase complex. Upon stimulation with Phorbol 12-myristate 13-acetate (PMA), this complex generates superoxide anions, which reduce the soluble yellow NBT dye into insoluble, blue-black intracellular formazan crystals. This serves as the primary phenotypic validation of granulocytic differentiation[5][6].

  • Harvest

    
     NNO-treated cells and centrifuge at 300 x g for 5 minutes.
    
  • Wash the cell pellet once with 1X PBS.

  • Resuspend the pellet in 1 mL of fresh RPMI-1640 containing 0.1% (w/v) NBT and 100 ng/mL PMA.

  • Incubate the suspension at 37°C for 30 minutes in the dark.

  • Prepare a cytospin slide (or standard smear) from the suspension.

  • Counterstain with Wright-Giemsa stain.

  • Analysis: Under a light microscope, count at least 200 cells. Cells containing intracellular blue-black formazan deposits are scored as NBT-positive. A successful NNO induction should yield >70% NBT-positive cells.

Protocol C: Flow Cytometric Validation of CD38 Exclusion

Causality: To prove that NNO is operating via its unique pathway and not mimicking ATRA, researchers must confirm the absence of CD38 upregulation[3].

  • Aliquot

    
     treated cells into flow cytometry tubes.
    
  • Wash with FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide) and pellet at 300 x g.

  • Resuspend in 100 µL of FACS Buffer and add 5 µL of PE-conjugated anti-human CD38 monoclonal antibody.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash twice with FACS Buffer, resuspend in 300 µL, and analyze via a flow cytometer.

  • Analysis: Compare the Mean Fluorescence Intensity (MFI) of NNO-treated cells against vehicle-treated cells. The MFI should remain at basal levels, confirming the CD38-independent nature of the compound.

Protocol D: RT-qPCR for c-myc Downregulation

Causality: Because the CD38 pathway is bypassed, the mechanistic validation of NNO relies on observing the drastic transcriptional repression of c-myc, which halts proliferation and forces the cells out of the cell cycle into terminal differentiation[4].

  • Extract total RNA from

    
     cells using TRIzol reagent according to the manufacturer's instructions.
    
  • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • Prepare qPCR reactions using SYBR Green master mix and specific primers for human c-myc (Target) and GAPDH (Endogenous Control).

  • Run the thermal cycler protocol and calculate relative fold change using the

    
     method.
    
  • Analysis: NNO-treated samples should exhibit a statistically significant (often >5-fold) decrease in c-myc mRNA expression relative to the vehicle control.

References

1.[2] Cayman Chemical. "Nicotinamide N-oxide (CAS 1986-81-8)". caymanchem.com. 2.[3] Iwata K, Ogata S, Okumura K, Taguchi H. "Expression of CD38 in human promyelocytic leukemia HL-60 cell line during differentiation by niacin-related compounds". PubMed (Biosci Biotechnol Biochem). 3.[5] Iwata K, Ogata S, Okumura K, Taguchi H. "Induction of Differentiation in Human Promyelocytic Leukemia HL-60 Cell Line by Niacin-related Compounds". Oxford Academic (Biosci Biotechnol Biochem). 4.[6] Iwata K, et al. "Induction of Differentiation in Human Promyelocytic Leukemia HL-60 Cell Line by Niacin-related Compounds". J-Stage. 5.[1] Real AM, Hong S, Pissios P. "Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes". NIH PMC (Drug Metab Dispos). 6.[4] Iwata K, et al. "Changes in the gene expression of C-myc and CD38 in HL-60 cells during differentiation induced by nicotinic acid-related compounds". Elsevier Pure (University of Toyama).

Sources

Application Note: Characterization of Nicotinamide N-oxide as a CXCR2 Receptor Antagonist

[1][2][3][4]

Executive Summary

Nicotinamide N-oxide (NNO), a specific in vivo metabolite of Nicotinamide (Vitamin B3) produced via CYP2E1 oxidation, has been identified as a potent and selective antagonist of the CXC Chemokine Receptor 2 (CXCR2) . Unlike its parent compound, which functions primarily as a PARP inhibitor and NAD+ precursor, NNO directly interferes with the signaling axis of pro-inflammatory chemokines (CXCL1/GRO-

This application note provides a comprehensive technical guide for utilizing NNO in preclinical assays. It details the specific handling requirements due to the compound's hygroscopic nature, outlines validated protocols for Calcium Flux and Chemotaxis assays, and elucidates the mechanistic basis of its antagonism.

Scientific Background & Mechanism of Action[2][3][5][6][7][8]

The Target: CXCR2

CXCR2 is a G-protein-coupled receptor (GPCR) expressed predominantly on neutrophils.[1] Upon activation by ELR+ chemokines (e.g., IL-8, GRO-


The Antagonist: Nicotinamide N-oxide

While Nicotinamide is widely known for its metabolic roles, its N-oxidized metabolite (NNO) exhibits a distinct pharmacological profile. Structural studies indicate that the pyridine N-oxide moiety mimics the pharmacophore required to bind the allosteric or orthosteric sites of CXCR2, effectively locking the receptor in an inactive conformation or preventing ligand binding.

Key Pharmacological Features:

  • Selectivity: High affinity for CXCR2 over CXCR1 and other chemokine receptors.

  • Metabolic Origin: Endogenously produced in the liver by CYP2E1 (Cytochrome P450 2E1).

  • Therapeutic Potential: Reduction of neutrophilic inflammation in conditions like COPD, acute lung injury, and reperfusion injury.

Signaling Pathway Blockade (Visualization)

CXCR2_SignalingLigandLigands(IL-8 / CXCL1)CXCR2CXCR2 Receptor(Neutrophil Membrane)Ligand->CXCR2 BindsNNONicotinamide N-oxide(Antagonist)NNO->CXCR2 BlocksG_ProteinGαi ProteinActivationCXCR2->G_Protein ActivatesPLCPLCβActivationG_Protein->PLCIP3IP3 ProductionPLC->IP3Ca_ReleaseIntracellularCa2+ ReleaseIP3->Ca_ReleaseActinActin PolymerizationCa_Release->ActinChemotaxisNeutrophilChemotaxisActin->Chemotaxis

Figure 1: Mechanism of Action. Nicotinamide N-oxide antagonizes CXCR2, preventing the G-protein cascade essential for calcium release and neutrophil migration.

Critical Material Preparation

Warning: Nicotinamide N-oxide is chemically distinct from Nicotinamide. It is sensitive to moisture and can degrade or precipitate if handled in low-quality solvents.

Reagent Handling
  • Storage: Store lyophilized powder at -20°C, desiccated.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid DMSO that has been opened frequently, as it absorbs atmospheric water which can reduce NNO solubility and potency.

  • Stock Solution (100 mM):

    • Bring the vial to room temperature before opening to prevent condensation.

    • Dissolve powder in anhydrous DMSO. Vortex until clear.

    • Aliquot into single-use vials and freeze at -80°C. Do not refreeze aliquots more than once.

Protocol A: High-Throughput Calcium Flux Assay

Purpose: To quantify the ability of NNO to inhibit agonist-induced intracellular calcium release, a proximal measure of GPCR antagonism.

Materials
  • Cells: CXCR2-transfected CHO cells or freshly isolated human neutrophils (PMNs).

  • Dye: Fluo-4 AM or Fura-2 AM calcium indicator.

  • Agonist: Recombinant Human CXCL8 (IL-8) or CXCL1 (GRO-

    
    ).
    
  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Assay Buffer).

Step-by-Step Methodology
  • Cell Loading:

    • Incubate cells (

      
       cells/mL) with 2-4 µM Fluo-4 AM in Assay Buffer for 30-45 minutes at 37°C in the dark.
      
    • Wash cells 2x with Assay Buffer to remove extracellular dye. Resuspend at

      
       cells/mL.
      
  • Compound Pre-incubation:

    • Plate cells into a black-walled, clear-bottom 96-well plate (100 µL/well).

    • Add 50 µL of Nicotinamide N-oxide (titrated 0.1 nM to 10 µM) to the wells.

    • Include controls: Vehicle (DMSO only) and Positive Control (known CXCR2 antagonist like SB225002).

    • Incubate for 15-20 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Agonist Addition & Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.

    • Inject 50 µL of CXCL8 (EC80 concentration) automatically.

    • Record fluorescence (Ex 494 nm / Em 516 nm) immediately for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot % Inhibition vs. Log[NNO].

    • Determine IC50 using a 4-parameter logistic regression.

Protocol B: Neutrophil Chemotaxis Assay (Transwell)

Purpose: To validate the functional efficacy of NNO in preventing neutrophil migration, the physiological endpoint of CXCR2 activation.

Materials
  • System: 24-well Transwell plates (3.0 µm pore size polycarbonate filters).

  • Cells: Freshly isolated human neutrophils (via Dextran sedimentation/Ficoll gradient).

  • Chemoattractant: Recombinant Human CXCL1 (GRO-

    
    ) at 10-50 nM.
    
Step-by-Step Methodology
  • Preparation of Chambers:

    • Lower Chamber: Add 600 µL of Assay Buffer containing CXCL1 (Agonist).

    • Negative Control: Assay Buffer only (Random migration).

  • Compound Treatment:

    • Pre-incubate neutrophils (

      
       cells/mL) with Nicotinamide N-oxide  (various concentrations) for 20 minutes at 37°C.
      
    • Crucial: Ensure the DMSO concentration is < 0.1% to avoid non-specific toxicity.

  • Migration:

    • Add 100 µL of the drug-treated cell suspension to the Upper Chamber .

    • Incubate for 60-90 minutes at 37°C, 5% CO2.

  • Quantification:

    • Remove the upper insert.[2]

    • Quantify cells in the lower chamber using flow cytometry (count beads) or ATP-luminescence assay (CellTiter-Glo).

  • Calculation:

    • Calculate % Inhibition relative to Vehicle Control.

Data Presentation & Troubleshooting

Expected Results Table
ParameterNicotinamide (Parent)Nicotinamide N-oxide (Antagonist)
CXCR2 Binding Negligible / NoneHigh Affinity
Ca2+ Flux IC50 > 100 µM (Inactive)~10 - 100 nM (Potent)*
Chemotaxis Inhibition Weak / Non-specificStrong / Dose-dependent
Primary Target PARP / SirtuinsCXCR2 Extracellular Domain

*Note: IC50 values depend on the specific cell line and agonist concentration (EC80 vs EC50).

Troubleshooting Guide
  • Low Potency Observed? Check the DMSO quality. N-oxides are polar and can form hydrogen bonds with water, altering their effective concentration or stability. Ensure the compound is Nicotinamide N-oxide and not a different metabolite like N-methylnicotinamide.

  • High Background Migration? Neutrophils are easily activated by handling. Use endotoxin-free buffers and handle cells gently (no vortexing).

  • Precipitation? If NNO precipitates in aqueous buffer at high concentrations (>100 µM), dilute the DMSO stock slowly into warm buffer while stirring.

References

  • Cutshall, N. S., et al. (2001).[2][3] Nicotinamide N-oxides as CXCR2 antagonists.[4][5][6][7][2][3] Bioorganic & Medicinal Chemistry Letters, 11(14), 1951-1954.[4][2][3]

  • Real, A. M., et al. (2013).[3] Nicotinamide N-oxidation by CYP2E1 in human liver microsomes.[3][8] Drug Metabolism and Disposition, 41(3), 550-553.[3]

  • Fernandes, C. A., et al. (2011).[9] Nicotinamide enhances apoptosis of G(M)-CSF-treated neutrophils and attenuates endotoxin-induced airway inflammation in mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 300(3), L354-L361.[9]

Using "N-oxo-3-pyridinecarboxamide" to study c-myc expression

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modulation of c-Myc Expression and Granulocytic Differentiation using N-oxo-3-pyridinecarboxamide

Introduction & Executive Summary

N-oxo-3-pyridinecarboxamide (commonly known as Nicotinamide N-oxide or Nicotinamide 1-oxide ) is an oxidized metabolite of Nicotinamide (Vitamin B3). While Nicotinamide is a well-characterized inhibitor of Sirtuins (SIRTs) and PARPs, its N-oxide derivative exhibits a distinct pharmacological profile.

In the context of oncology and developmental biology, N-oxo-3-pyridinecarboxamide is utilized to induce differentiation in promyelocytic leukemia cells (e.g., HL-60) . Its primary utility lies in its ability to drastically downregulate c-myc proto-oncogene expression without activating the CD38 signaling pathway typically associated with retinoic acid (ATRA) induced differentiation. This decoupling makes it a precision tool for isolating c-myc-dependent mechanisms of cell cycle arrest from broader differentiation programs.

Key Application:

  • Target: c-Myc (downregulation).

  • Model System: HL-60 (Human promyelocytic leukemia).[1][2]

  • Outcome: G0/G1 cell cycle arrest and granulocytic differentiation.

  • differentiation: Distinct from ATRA; does not induce CD38.

Mechanism of Action

The downregulation of c-myc by N-oxo-3-pyridinecarboxamide operates through a pathway distinct from the canonical Retinoic Acid Receptor (RAR) activation used by ATRA.

  • Metabolic Context: Nicotinamide is a precursor to NAD+.[2][3] High concentrations of Nicotinamide and its analogues (like N-oxo-3-pyridinecarboxamide) modulate the NAD+ salvage pathway.

  • Transcriptional Repression: Treatment leads to a rapid "block to elongation" or transcriptional arrest within the first exon of the c-myc gene.

  • Sirtuin/PARP Modulation: Unlike Nicotinamide, which is a potent pan-Sirtuin inhibitor, the N-oxide derivative has a modified interaction profile, potentially acting via CXCR2 antagonism or specific metabolic feedback loops that deprive the cell of the proliferation signals required to maintain high c-Myc levels.

Figure 1: Differential Pathways of HL-60 Differentiation

G Compound_A ATRA (All-trans Retinoic Acid) Receptor_A RAR/RXR Complex Compound_A->Receptor_A Compound_B N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide) Pathway_B NAD+ Metabolism / CXCR2 Antagonism Compound_B->Pathway_B Gene_CD38 CD38 Upregulation Receptor_A->Gene_CD38 Strong Induction Gene_cMyc c-Myc Downregulation Receptor_A->Gene_cMyc Indirect Repression Pathway_B->Gene_CD38 No Effect Pathway_B->Gene_cMyc Direct/Drastic Repression Phenotype Granulocytic Differentiation (G0/G1 Arrest) Gene_CD38->Phenotype Gene_cMyc->Phenotype

Caption: Comparison of signaling cascades. Note that N-oxo-3-pyridinecarboxamide bypasses CD38 induction while potently suppressing c-myc.

Experimental Protocol

Reagent Preparation
  • Compound: N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide).

  • CAS Number: 1986-81-8.

  • Molecular Weight: 138.12 g/mol .

  • Solubility: Soluble in water and DMSO.

  • Stock Solution: Prepare a 1.0 M stock solution in sterile cell culture-grade water or PBS. Filter sterilize (0.22 µm).

    • Note: High concentrations are required for this assay. Ensure pH is adjusted to 7.4 if dissolving in unbuffered water.

Cell Culture (HL-60 Model)
  • Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.[1]

  • Conditions: 37°C, 5% CO₂, humidified atmosphere.

  • Seeding Density: Maintain cells in logarithmic growth phase (2–8 × 10⁵ cells/mL). For experiments, seed at 3 × 10⁵ cells/mL .

Treatment Protocol

To study c-myc kinetics, a time-course experiment is critical as c-myc mRNA has a short half-life.

  • Seed Cells: Aliquot HL-60 cells into 6-well plates (3 mL/well).

  • Treatment Groups:

    • Negative Control: Vehicle (PBS/Water).

    • Positive Control (Differentiation): ATRA (1 µM).

    • Experimental Group 1: Nicotinamide (10 mM) – Comparator.

    • Experimental Group 2: N-oxo-3-pyridinecarboxamide (10 mM).

    • Experimental Group 3: N-oxo-3-pyridinecarboxamide (25 mM) – Recommended effective dose.

  • Incubation:

    • Short Term (mRNA): 0, 6, 12, 24 hours.[2]

    • Long Term (Phenotype): 48, 72, 96 hours.

Readout 1: c-Myc Gene Expression (RT-qPCR)
  • Harvest: Collect 1 × 10⁶ cells at t=6h, 12h, 24h.

  • Extraction: Trizol or Column-based RNA isolation.

  • Primers (Human c-Myc):

    • Forward: 5'-TCA AGA GGC GAA CAC ACA AC-3'

    • Reverse: 5'-GGC CTT TTC ATT GTT TTC CA-3'

  • Expectation: Significant reduction (>50%) in c-myc mRNA usually observed by 12–24 hours in the 25 mM treatment group.

Readout 2: Functional Differentiation (NBT Reduction)

Nitroblue Tetrazolium (NBT) reduction measures the respiratory burst capability of differentiated granulocytes.

  • Harvest 5 × 10⁵ cells at 72h or 96h.

  • Resuspend in 200 µL PBS containing 1 mg/mL NBT and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate).

  • Incubate at 37°C for 30–60 minutes.

  • Analysis: Cytospin and count blue-black formazan deposits (positive cells) vs. clear cells.

    • Target: >40% positive cells indicates granulocytic differentiation.

Data Analysis & Interpretation

The table below summarizes the expected phenotypic profile when using N-oxo-3-pyridinecarboxamide compared to standard agents.

FeatureN-oxo-3-pyridinecarboxamide (25 mM)Nicotinamide (10 mM)ATRA (1 µM)
c-Myc Expression Drastic Decrease (+++)Decrease (++)Decrease (++)
CD38 Expression No Change (-)No Change (-)Strong Increase (+++)
Cell Cycle G0/G1 ArrestG0/G1 ArrestG0/G1 Arrest
Differentiation GranulocyticGranulocyticGranulocytic
Mechanism NAD+ Salvage / CXCR2 AntagonismSIRT Inhibition / NAD+ PrecursorRAR Nuclear Receptor

Critical Insight: If your study requires separating the effects of c-myc downregulation from the CD38 signaling axis , N-oxo-3-pyridinecarboxamide is the superior reagent over ATRA. It induces the "brakes" (c-myc loss) without pressing the "accelerator" of CD38-mediated calcium signaling.

Troubleshooting & Optimization

  • Osmotic Stress: At 25 mM, osmotic pressure can affect cells. Always include an osmotic control (e.g., 25 mM Mannitol) if cell viability drops below 80% in the first 24 hours.

  • pH Drift: The N-oxide is generally stable, but high molarity solutions can drift. Buffer your stock solution with 20 mM HEPES if storing for long periods.

  • Antibody Selection: For Western Blotting, c-Myc protein has a short half-life (~20 mins). Ensure lysis buffers contain proteasome inhibitors (MG-132) if detecting basal levels, though the treatment goal is loss of signal.

References

  • Ida, C., Ogata, S., Okumura, K., & Taguchi, H. (2008).[4][5] Changes in the gene expression of c-myc and CD38 in HL-60 cells during differentiation induced by nicotinic acid-related compounds. Bioscience, Biotechnology, and Biochemistry, 72(3), 868–871.[4][5]

  • Liu, M., et al. (2020).[1] Nicotinamide Inhibits Glycolysis of HL-60 Cells by Modulating Sirtuin 1 (SIRT1)/PGC-1α/HIF2α Signaling Pathway.[6][7] Medical Science Monitor, 26, e920810.[1][6]

  • Ulanovskaya, O. A., et al. (2013). Nicotinamide N-methyltransferase regulates cellular methylation potential and histone methylation.[8] Nature Chemical Biology, 9(5), 300–306. (Context on NAM metabolism).

Sources

Application Note: Cell Culture Optimization and Experimental Protocols for Nicotinamide N-oxide (NAMO)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Nicotinamide N-oxide (NAMO) is a critical gut microbiota-derived metabolite of nicotinamide (NAM) that plays a pivotal role in the NAD+ salvage pathway[1]. Recent neuroimmunology and metabolic research has identified NAMO as a potent modulator of microglial activation, oxidative stress, and neuroinflammation[1][2].

Unlike traditional anti-inflammatory agents that merely mask cytokine production, NAMO addresses the root cause of cellular stress by replenishing the NAD+ pool, which subsequently activates Sirtuin-1 (SIRT1)[2]. This activation triggers NAD+-dependent mitophagy, clearing damaged mitochondria and preventing the accumulation of reactive oxygen species (ROS) that would otherwise trigger NLRP3-mediated pyroptosis[1][3]. To ensure reproducibility in drug development and mechanistic studies, this guide provides rigorously validated, self-contained protocols for utilizing NAMO in in vitro cell culture models.

Physicochemical Properties and Reagent Preparation

Understanding the physical properties of NAMO is essential for maintaining its stability in aqueous culture media. While highly water-soluble, long-term stability and precise dosing require specific handling.

Table 1: Physicochemical Properties and Storage of NAMO

ParameterSpecification / RecommendationScientific Rationale
Molecular Weight 138.12 g/mol Small molecule; highly permeable to cell membranes.
Primary Solubility DMSO (

4 mg/mL) or Water
Moisture-contaminated DMSO reduces solubility. Anhydrous DMSO is required for stable stock solutions[4].
Stock Concentration 40 mM (in anhydrous DMSO)Minimizes final DMSO concentration in culture (

) to prevent solvent-induced cytotoxicity.
Working Concentration 40 µM to 160 µMThe 50% cytotoxic concentration (

) for microglia exceeds 160–320 µM, providing a wide therapeutic window[2][3].
Storage (Stock) -20°C to -80°C (Protect from light)Prevents degradation of the N-oxide bond. Aliquot to avoid freeze-thaw cycles.

Cell Culture Models and Baseline Conditions

Microglial cell lines are the gold standard for evaluating NAMO's efficacy against neuroinflammation and pyroptosis.

Table 2: Standardized Culture Conditions for Microglial Models

Cell LineOriginCulture MediumSupplementsEnvironmental Conditions
HMC3 Human MicrogliaMEM10% FBS, 1% Pen/Strep37°C, 5%

, Humidified[3]
BV2 Murine MicrogliaDMEM (High Glucose)10% FBS, 1% Pen/Strep37°C, 5%

, Humidified[2]

Experimental Protocols

Protocol 1: Preparation of NAMO Solutions

Self-Validation Check: Always run a vehicle control (DMSO matched to the highest NAMO concentration) to ensure observed phenotypes are strictly NAMO-dependent.

  • Stock Solution (40 mM): Weigh exactly 5.52 mg of NAMO powder.

  • Reconstitute in 1 mL of fresh, anhydrous DMSO[4]. Vortex for 60 seconds until completely clear.

  • Aliquot into sterile, light-protected microcentrifuge tubes (50 µL/tube) and store at -80°C.

  • Working Solution: Dilute the stock solution directly into pre-warmed (37°C) complete culture medium immediately before treating the cells. For a 160 µM treatment, add 4 µL of 40 mM stock per 1 mL of medium.

Protocol 2: In Vitro Model of Microglial Pyroptosis and NAMO Rescue

This protocol utilizes a two-step Lipopolysaccharide (LPS) and Adenosine Triphosphate (ATP) stimulation to induce the NLRP3 inflammasome[3]. It includes a self-validating mechanistic control using Mdivi-1 (a mitophagy inhibitor) to prove that NAMO's protective effect is mediated specifically through mitophagy.

  • Cell Seeding: Seed HMC3 cells in a 6-well plate at a density of

    
     cells/well in 2 mL of complete MEM. Incubate for 24 hours to allow adherence.
    
  • Pre-treatment & Pathway Validation (24 h):

    • Group 1 (Control): Vehicle (0.4% DMSO).

    • Group 2 (Disease Model): Vehicle (0.4% DMSO).

    • Group 3 (NAMO Rescue): 160 µM NAMO[3].

    • Group 4 (Mechanistic Blockade): 160 µM NAMO + 10 µM Mdivi-1[3]. Incubate all groups for 24 hours.

  • Priming Phase: Add 100 ng/mL LPS to Groups 2, 3, and 4. Incubate for 24 hours to upregulate NLRP3 and pro-IL-1

    
     expression.
    
  • Activation Phase: Add 5 mM ATP to Groups 2, 3, and 4 for exactly 30 minutes to trigger inflammasome assembly and pyroptosis.

  • Harvest: Collect the supernatant for ELISA (IL-1

    
    , IL-18) and lyse the cells for Western Blot analysis (NLRP3, GSDMD-N, LC3B).
    
Protocol 3: Quantification of NAD+/NADH Metabolome Perturbations

Because NAMO acts as an NAD+ precursor, tracking the NAD+/NADH ratio is the definitive upstream validation of its cellular uptake and metabolic conversion[1][5].

  • Metabolite Extraction: Wash NAMO-treated cells (from a 9

    
     well) twice with ice-cold PBS.
    
  • Immediately quench metabolism by adding 500 µL of ice-cold Methanol/Water (80:20 v/v) directly to the well[5].

  • Scrape the cells on ice, transfer to a pre-chilled tube, and centrifuge at 15,000

    
     g for 15 minutes at 4°C.
    
  • Analysis: Transfer the supernatant to an autosampler vial. Analyze via Hydrophilic Interaction Liquid Chromatography coupled to tandem Mass Spectrometry (HILIC-LC-MS/MS) targeting the NAD+ subnetwork (NAM, NMN, NAD+, NADH)[5].

  • Expected Result: NAMO treatment should significantly upregulate the intracellular NAD+/NADH ratio compared to vehicle-treated controls[1].

Mechanistic Pathway Visualization

NAMO_Pathway NAMO Nicotinamide N-oxide (NAMO) Treatment NAD NAD+ Pool Replenishment NAMO->NAD Metabolic Conversion SIRT1 SIRT1 Activation NAD->SIRT1 Co-factor Binding Mitophagy Mitophagy Upregulation (LC3B, TOMM20) SIRT1->Mitophagy Activation NFKB NF-κB (p65) Deacetylation SIRT1->NFKB Inhibition ROS Mitochondrial ROS Accumulation Mitophagy->ROS Clears Damaged Mitochondria Pyroptosis Microglial Pyroptosis (NLRP3, GSDMD) Mitophagy->Pyroptosis Inhibits Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->Inflammation Transcribes ROS->Pyroptosis Triggers

Mechanistic pathway of NAMO-mediated neuroprotection via NAD+/SIRT1 and mitophagy.

Data Interpretation and Expected Outcomes

Proper execution of the self-validating protocols above should yield the following quantitative relationships, which serve as benchmarks for assay success:

Table 3: Expected Experimental Readouts (HMC3 Pyroptosis Model)

Target / AssayLPS/ATP Model GroupNAMO Rescue (160 µM)NAMO + Mdivi-1 Group
Cell Viability (MTT) Decreased (~50%)Restored (>85%)Decreased (~55%)
NAD+/NADH Ratio Baseline / DepletedSignificantly ElevatedElevated (Upstream of block)
Mitophagy (LC3B II/I) SuppressedUpregulatedSuppressed (Target blocked)
Pyroptosis (GSDMD-N) Highly ExpressedSuppressedHighly Expressed
Cytokines (IL-1

)
Peak SecretionReduced by >60%High Secretion

Interpretation Note: The failure of NAMO to rescue cell viability in the presence of Mdivi-1 confirms that NAMO's mechanism of action is causally dependent on the restoration of mitophagy, rather than direct off-target ROS scavenging[3].

References

1.[1] Taylor & Francis. The intestinal microbial metabolite nicotinamide n-oxide prevents herpes simplex encephalitis via activating mitophagy in microglia. Available at: 2.[4] Selleck Chemicals. Nicotinamide N-oxide | CXCR antagonist | CAS 1986-81-8. Available at: 3.[2] MDPI. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling. Available at: 4.[3] National Institutes of Health (PMC). Nicotinamide N-oxide Inhibits Microglial Pyroptosis by Upregulating Mitophagy and Alleviates Neural Damage in Rats after TBI. Available at: 5.[5] Infoscience (EPFL). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Available at:

Sources

Analytical techniques for quantifying Nicotinamide N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Techniques for the Quantification of Nicotinamide N-oxide (NANO) in Biological Matrices

Executive Overview

Nicotinamide N-oxide (NANO) is a terminal, highly polar catabolite of nicotinamide (NAM) and a critical node in the NAD+ metabolome [1]. In drug development and nutritional pharmacokinetics, quantifying NANO provides a direct readout of hepatic cytochrome P450 (specifically CYP2E1) and extrahepatic aldehyde oxidase activity [4]. However, the quantification of NANO is historically plagued by pre-analytical instability of its upstream precursors and severe chromatographic retention issues.

This application note provides researchers and bioanalytical scientists with a field-proven, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) methodology. By moving away from rigid, legacy reversed-phase methods, this guide establishes a robust framework for quantifying NANO with high precision, free from ion-suppression artifacts.

Mechanistic Context: The NAD+ Routing

To accurately quantify NANO, one must understand its origin. NAD+ and NADH are highly labile. Upon cellular stress or ex vivo degradation, they rapidly hydrolyze into NAM. NAM is then cleared through two primary pathways: methylation via NNMT to form N1-Methylnicotinamide (MeNAM), or oxidation via CYP450/Aldehyde Oxidase to form NANO[3, 4].

If pre-analytical quenching is inadequate, artifactual NAM generation will artificially drive up baseline measurements, confounding pharmacokinetic data.

NAD_Metabolism NAD NAD+ / NADH NAM Nicotinamide (NAM) NAD->NAM Sirtuins, PARPs, CD38 NANO Nicotinamide N-oxide (NANO) NAM->NANO CYP450 / Aldehyde Oxidase MeNAM N1-Methylnicotinamide (MeNAM) NAM->MeNAM NNMT PY 2-PY / 4-PY MeNAM->PY Aldehyde Oxidase

Caption: Metabolic routing of Nicotinamide (NAM) into Nicotinamide N-oxide (NANO) and pyridones.

Analytical Causality: Overcoming Matrix and Polarity Hurdles

1. The Chromatographic Dilemma (Why C18 Fails) NANO is a low-molecular-weight (MW 138.12 g/mol ), highly polar molecule. When subjected to standard Reversed-Phase (RP) C18 chromatography, NANO elutes in the void volume alongside salts and endogenous proteins, leading to catastrophic ion suppression in the MS source. Historically, scientists used ion-pairing reagents to retain NANO on RP columns [5]. However, ion-pairing agents permanently contaminate LC systems and suppress negative-mode ionization for other metabolites.

The Solution: We utilize HILIC or specialized mixed-mode stationary phases (e.g., Newcrom R1) [2]. HILIC leverages a water-deficient mobile phase, forcing polar analytes to partition into a water-enriched layer on the silica surface. This not only provides excellent retention for NANO but also uses high organic mobile phases that drastically improve Electrospray Ionization (ESI) desolvation efficiency.

2. The Pre-Analytical Quenching Imperative Freeze-thaw cycles cause pre-analytical distortion of the NAD+ metabolome [1]. Whole blood or tissue must be harvested directly into cold EDTA and flash-frozen in liquid nitrogen. The extraction solvent must contain an acidic modifier (0.1 M Formic Acid) to instantly denature NAD+-consuming enzymes and stabilize the N-oxide moiety against reduction.

Self-Validating Extraction Protocol

A trustworthy bioanalytical method must prove its own accuracy in every run. This protocol is designed as a self-validating system by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and specific checkpoints to calculate Matrix Effect (ME) and Extraction Recovery (RE).

Note: Because


-labeled NANO is often prohibitively expensive or requires custom synthesis, 

-NAM is utilized as a surrogate internal standard, which co-elutes closely enough in HILIC to correct for matrix suppression [5].

Step-by-Step Methodology:

  • Sample Quenching: Aliquot 50 µL of plasma (thawed on wet ice) into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard Spiking: Add 10 µL of

    
    -NAM working solution (500 nM) to the sample. Causality: Spiking before extraction ensures the IS accounts for any volumetric losses during protein precipitation.
    
  • Protein Precipitation: Add 200 µL of ice-cold extraction buffer consisting of Acetonitrile:Methanol:Water (40:40:20, v/v/v) containing 0.1 M Formic Acid [1]. Causality: Acetonitrile drives precipitation, Methanol ensures polar metabolite solubility, and Formic Acid drops the pH to halt enzymatic degradation.

  • Agitation & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Recovery: Transfer 150 µL of the clear supernatant to an LC-MS autosampler vial equipped with a glass insert.

  • Self-Validation Check (Run concurrently):

    • Post-Extraction Spike (for Matrix Effect): Extract a blank matrix. Spike the IS and NANO standard after centrifugation.

    • Equation:ME (%) = (Peak Area of Post-Spike / Peak Area in Neat Solvent) × 100. An ME between 85% and 115% validates the extraction buffer's cleanup efficiency.

Workflow S1 Sample Collection Cold EDTA, -80°C S2 Protein Precipitation ACN:MeOH:H2O + IS S1->S2 S3 Centrifugation & Recovery S2->S3 S4 HILIC LC-MS/MS MRM Mode S3->S4 S5 Data Analysis & Quantification S4->S5

Caption: Self-validating sample preparation and HILIC-LC-MS/MS workflow for NANO quantification.

HILIC-LC-MS/MS Operational Parameters

Chromatographic Conditions:

  • Column: Amide-HILIC column (2.1 × 100 mm, 1.7 µm) or low-silanol mixed-mode column (e.g., Newcrom R1) [2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 2 mins. Re-equilibrate at 95% B for 3 mins. Causality: In HILIC, the aqueous phase is the strong eluent. Starting with high organic forces NANO to partition into the stationary phase's water layer.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI+) Parameters: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data & Method Validation Summary

The following table summarizes the optimized MRM transitions, collision energies, and validation metrics for NANO and the surrogate internal standard. Data is structured to provide a benchmark for assay validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (nM)LOQ (nM)Extraction Recovery (%)Matrix Effect (%)
NANO (Quantifier) 139.1123.1152.510.092.4 ± 3.194.2 ± 4.5
NANO (Qualifier) 139.196.125----

-NAM (IS)
129.189.120--93.1 ± 2.896.0 ± 3.2

Note: The primary fragmentation of NANO (139.1 → 123.1) corresponds to the loss of the oxygen atom (-16 Da), yielding the stable nicotinamide cation. The secondary transition (139.1 → 96.1) involves the subsequent loss of the amide group (-27 Da).

References

  • Lu, W., et al. (2021). "A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications." Metabolites, 11(10), 674. Available at:[Link]

  • SIELC Technologies. (n.d.). "Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column." SIELC Applications. Available at:[Link]

  • Shibata, K., et al. (2014). "Simultaneous measurement of nicotinamide and its catabolites, nicotinamide N-oxide, N(1)-methyl-2-pyridone-5-carboxamide, and N(1)-methyl-4-pyridone-3-carboxamide, in mice urine." Bioscience, Biotechnology, and Biochemistry, 78(8), 1306-1309. Available at:[Link]

  • Shimada, K., et al. (1983). "Nicotinamide N-Oxide Reductase Activity in Bovine and Rabbit Eyes." Investigative Ophthalmology & Visual Science (IOVS), 24(9), 1313-1317. Available at:[Link]

  • Ishima, T., et al. (2024). "A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology." International Journal of Molecular Sciences, 25(4), 2325. Available at:[Link]

Troubleshooting & Optimization

Troubleshooting "N-oxo-3-pyridinecarboxamide" HPLC peak tailing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting "N-oxo-3-pyridinecarboxamide" HPLC Peak Tailing

Executive Summary

N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide) presents a unique chromatographic challenge.[1] Unlike its parent compound nicotinamide, the N-oxide moiety creates a strong dipole and acts as a hydrogen bond acceptor, leading to secondary interactions with residual silanols on silica-based columns. Furthermore, the N-oxide group can act as a ligand for trace metals in the HPLC flow path, causing severe peak tailing that mimics silanol activity.

This guide moves beyond generic troubleshooting, focusing on the specific physicochemical properties of pyridine N-oxides to resolve peak asymmetry.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your method, use this logic flow to identify the root cause of the tailing.

Troubleshooting_Workflow Start Start: Peak Tailing Observed Check_Load Step 1: Check Mass Load (Inject 1/10th concentration) Start->Check_Load Load_Result Did peak shape improve? Check_Load->Load_Result Overload Cause: Column Overload Action: Dilute sample or increase column capacity Load_Result->Overload Yes Check_Chem Step 2: Check Chemistry (Add 20mM Buffer or TEA) Load_Result->Check_Chem No Chem_Result Did peak shape improve? Check_Chem->Chem_Result Silanol Cause: Silanol Interaction Action: Use End-capped Column or High pH resistant phase Chem_Result->Silanol Yes Check_Metal Step 3: Check Metal Interaction (Spike mobile phase with EDTA or use PEEK system) Chem_Result->Check_Metal No Metal_Result Did peak shape improve? Check_Metal->Metal_Result Chelation Cause: Metal Chelation Action: Passivate system, use PEEK, or add chelator Metal_Result->Chelation Yes Physical Cause: System/Column Void Action: Replace Column or Fix Connections Metal_Result->Physical No

Figure 1: Diagnostic decision tree for isolating the cause of peak tailing in N-oxide analysis.

Part 2: Root Cause Analysis & Solutions

The "Neutrality" Trap (Silanol Interactions)
  • The Science: Unlike many basic drugs, Nicotinamide N-oxide has a very low pKa (~0.[1]79) for the N-oxide oxygen [1].[1] At typical HPLC pH (2–8), the molecule is effectively neutral , not cationic.

  • The Problem: Users often assume tailing is due to cation exchange (like amines) and lower the pH.[1] However, the N-oxide group is a potent hydrogen bond acceptor .[1] It interacts strongly with the hydrogen of free silanol groups (Si-OH) on the silica surface, causing tailing even without an ionic charge.

  • The Solution:

    • High Buffer Strength: Increase buffer concentration (e.g., 25–50 mM Ammonium Acetate) to mask silanols.[1]

    • Column Choice: Use a "Type B" high-purity silica column with extensive end-capping (e.g., C18 with polar embedding) to sterically hinder access to silanols.[1]

Metal Chelation (The Hidden Factor)
  • The Science: Pyridine N-oxides can act as ligands, coordinating with metal ions (Fe, Al) present in stainless steel frits or older column bodies [2].[1]

  • The Problem: This interaction creates a "dragging" effect on the peak tail that does not respond to pH changes.[1]

  • The Solution:

    • Passivation: Flush the system with 30% Phosphoric Acid (remove column first!) to strip metal ions.[1]

    • Chelating Additive: Add 0.1 mM EDTA to the mobile phase (if using UV detection; avoid for LC-MS).[1]

    • Hardware: Switch to PEEK tubing and columns with PEEK-lined hardware.

Part 3: Optimized Method Parameters

Use the following parameters as a baseline. Deviations from these specific values often lead to the issues described above.

Table 1: Mobile Phase & Column Recommendations
ParameterRecommendationTechnical Rationale
Stationary Phase Polar-Embedded C18 or HILIC Polar-embedded groups shield silanols; HILIC retains polar N-oxides without "phase collapse."[1]
Mobile Phase pH pH 4.5 – 6.0 Operating above the pKa of silanols (pH > 3.[1]5) ensures they are ionized, but high buffer strength shields them. Avoid pH < 2 (hydrolysis risk).[1]
Buffer Selection Ammonium Acetate (10–25 mM) Volatile (MS compatible) and provides sufficient ionic strength to suppress secondary interactions.[1]
Organic Modifier Acetonitrile Sharper peaks than Methanol due to lower viscosity and distinct solvation of the N-oxide dipole.[1]
Temperature 35°C – 40°C Slightly elevated temperature improves mass transfer kinetics, sharpening the tail.[1]

Part 4: Step-by-Step Troubleshooting Protocols

Protocol A: The "Buffer Overload" Test

Use this to confirm silanol activity.[1]

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid (Low ionic strength).[1]

  • Run the standard and record Tailing Factor (

    
    ).[1]
    
  • Prepare Mobile Phase B: 25 mM Ammonium Acetate (pH 5.0).[1]

  • Run the standard again.[1]

  • Result: If

    
     improves significantly (e.g., from 1.8 to 1.2), the issue is silanol interaction .[1] Switch to a better end-capped column.
    
Protocol B: The "Chelation" Check

Use this if the peak tails despite good buffering.[1]

  • Add 0.1 mM EDTA (disodium salt) to the aqueous mobile phase.[1]

  • Equilibrate the column for 20 column volumes.[1]

  • Inject the sample.[1][2]

  • Result: If the tail disappears, your analyte is chelating to system metals.[1]

    • Note: Do not use EDTA with LC-MS; instead, replace steel parts with PEEK.[1]

Protocol C: HILIC Alternative

If Reverse Phase (RP) fails completely due to low retention and tailing.[1]

  • Column: Bare Silica or Amide-bonded phase.[1]

  • Mobile Phase: 90% Acetonitrile / 10% Water (with 10 mM Ammonium Formate).[1]

  • Mechanism: This retains the polar N-oxide via a water layer, avoiding hydrophobic adsorption issues entirely.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: I lowered the pH to 2.0, but the peak is still tailing. Why? A: Unlike amines, Nicotinamide N-oxide is not protonated at pH 2.0 (pKa ~0.79).[1] Lowering the pH does not repel the molecule from the surface. Instead, it may actually expose more free silanols by stripping the end-capping over time.[1] Move to a mid-pH (4.5–6.[1]0) with higher ionic strength [3].[1]

Q2: Can I use Triethylamine (TEA) to fix the shape? A: Yes. TEA competes for the silanol binding sites.[1][3][4] Adding 5 mM TEA to the mobile phase is a classic "band-aid" for this problem.[1] However, modern base-deactivated columns should render this unnecessary.[1]

Q3: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting usually indicates a physical void at the head of the column or a blocked frit.[1][4] Reverse-flush the column (if permitted by the manufacturer) or replace it.[1] It can also be caused by the sample solvent being too strong (e.g., 100% ACN injection into a 5% ACN mobile phase).

Q4: Is this compound light-sensitive? A: N-oxides can be thermally and photo-labile.[1] While not as sensitive as some compounds, degradation can produce nicotinamide, which may co-elute on the tail of the parent peak, creating the appearance of tailing. Ensure samples are prepared fresh and kept in amber vials.

References

  • PubChem. (n.d.).[1] Nicotinamide N-oxide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Chromatography Online. (2022).[1] Modifying the Metal Surfaces in HPLC Systems and Columns. LCGC International.[1] Retrieved from [Link]

  • Phenomenex. (2025).[1][5] How to Reduce Peak Tailing in HPLC?. Phenomenex Blog.[1] Retrieved from [Link]

  • Sielc Technologies. (2018).[1][6] Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nicotinamide N-oxide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide N-oxide (NNO), a primary oxidative metabolite of Nicotinamide (Vitamin B3), presents a unique stability profile compared to its parent compound. While the N-oxide moiety confers resistance to oxidative attack, it introduces significant susceptibility to photochemical rearrangement and deoxygenation . Furthermore, the amide group remains vulnerable to hydrolytic cleavage.

This guide provides a self-validating framework for researchers to maintain NNO integrity in aqueous solutions, focusing on the three pillars of degradation: Photolysis, Hydrolysis, and Reduction.

Part 1: The Stability Triad (Mechanistic Overview)

To troubleshoot effectively, you must understand the "Why." NNO degradation is rarely random; it follows specific chemical pathways triggered by environmental stressors.

1. Photochemical Instability (Critical)

Unlike Nicotinamide, NNO possesses an N-oxide bond with a distinct dipole. Upon UV irradiation (specifically 254nm - 300nm), the molecule undergoes an


 transition. This excited state often leads to:
  • Ring Contraction/Expansion: Formation of oxaziridine intermediates.

  • Rearrangement: Conversion to 2-pyridone derivatives (often colored yellow/brown).

  • Deoxygenation: Photochemical loss of the oxygen atom, reverting to Nicotinamide.

2. Hydrolytic Instability

The amide group (


) at the C3 position is susceptible to hydrolysis, converting NNO into Nicotinic Acid N-oxide . This reaction is catalyzed by extremes of pH (acid or base) and elevated temperature.
3. Reductive Instability

While NNO is an "oxidized" species, it is thermodynamically unstable relative to Nicotinamide in the presence of reducing agents (e.g., ascorbic acid, sulfites, or ferrous metals).

Part 2: Visualizing Degradation Pathways

The following diagram maps the degradation products you will likely encounter during HPLC analysis. Use this to identify impurities based on retention time shifts.

NNO_Degradation NNO Nicotinamide N-oxide (Target Analyte) NAM Nicotinamide (Reduction Product) NNO->NAM Reduction (Metals, Ascorbate, UV) NANO Nicotinic Acid N-oxide (Hydrolysis Product) NNO->NANO Hydrolysis (pH < 4 or pH > 9) PYR 2-Pyridone Derivatives (Photoproducts) NNO->PYR Photolysis (UV Light) NAM->NNO Oxidation (H2O2)

Figure 1: Primary degradation pathways of Nicotinamide N-oxide. Blue indicates the stable analyte; Red, Yellow, and Green indicate specific degradation routes.

Part 3: Troubleshooting Guides & FAQs
Module A: Photostability & Handling

Q1: My NNO solution turned slightly yellow after 4 hours on the benchtop. Is it still usable?

  • Diagnosis: Photochemical rearrangement. The yellow color is characteristic of conjugated degradation products (likely 2-pyridone derivatives) formed via UV exposure.

  • Verdict: Discard. Even a slight color change indicates significant degradation (>2-5%).

  • Corrective Action:

    • Amber Glassware: Mandatory for all NNO stocks.

    • UV Filters: If using clear HPLC vials, ensure the autosampler is covered or has a UV-blocking window.

    • Lighting: Avoid direct sunlight or high-intensity fluorescent lab lighting during weighing.

Q2: Can I use standard white light during sample prep?

  • Answer: Short-term exposure (<15 mins) to standard room LED lighting is generally acceptable, but avoid fluorescent tubes which emit UV spikes.

  • Pro-Tip: Wrap vessels in aluminum foil immediately after dissolution.

Module B: pH Optimization & Hydrolysis

Q3: I see a new peak eluting before NNO in my Reverse Phase HPLC. What is it?

  • Diagnosis: Likely Nicotinic Acid N-oxide . The hydrolysis of the amide group creates a carboxylic acid, which is more polar and elutes earlier on C18 columns.

  • Cause: pH drift or improper buffer selection.

  • Solution:

    • Check pH: Ensure your solution is between pH 6.0 and 7.0 .

    • Buffer: Use 10-20mM Ammonium Acetate or Phosphate buffer. Avoid unbuffered water, as dissolved CO2 can lower pH to ~5.5, accelerating acid-catalyzed hydrolysis over long storage.

Q4: What is the maximum stability window for pH?

  • Data:

    pH Condition Stability (24 hrs @ 25°C) Degradation Mechanism
    pH 2.0 Poor (< 90%) Acid Hydrolysis
    pH 6.0 - 7.5 Optimal (> 99%) Minimal

    | pH 10.0 | Moderate (< 95%) | Base Hydrolysis |

Module C: Formulation & Storage

Q5: Can I co-formulate NNO with Vitamin C (Ascorbic Acid)?

  • Answer: No. Ascorbic acid is a strong reducing agent. It will reduce the N-oxide oxygen, converting NNO back to Nicotinamide.

  • Rule of Thumb: Isolate NNO from strong reductants (sulfites, thiosulfates, ascorbates) and transition metals (Fe, Cu) which catalyze deoxygenation.

Q6: How should I store aqueous stock solutions?

  • Protocol:

    • Concentration: 1 mg/mL to 10 mg/mL (higher concentrations are generally more self-stable).

    • Temperature: -20°C or -80°C.

    • Container: Amber glass or opaque polypropylene.

    • Shelf Life: 3 months at -20°C. Do not store at 4°C for >48 hours.

Part 4: Validated Analytical Protocol (HPLC)

To confirm stability, use this specific HPLC method designed to separate NNO from its three main degradants.

Methodology: Stability-Indicating HPLC

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmStandard retention for polar aromatics.
Mobile Phase A 20mM Ammonium Acetate (pH 6.8)Buffers the amide; prevents peak tailing.
Mobile Phase B Acetonitrile (100%)Organic modifier.
Flow Rate 1.0 mL/minStandard backpressure.
Wavelength 260 nm Isosbestic point region for Nicotinamide derivatives.
Gradient 0-5 min: 2% B; 5-15 min: 2% -> 30% BRetains polar NNO; elutes less polar impurities.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Nicotinamide and Nicotinamide N-oxide.

  • Tailing Factor: < 1.5 (NNO can tail due to interaction with silanols; buffer strength is key).

References
  • PubChem. (2025).[1] Nicotinamide N-oxide Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (n.d.). Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column. [Link]

  • Albini, A., & Alpegiani, M. (1984). Photochemistry of N-oxides. Chemical Reviews. (Contextual grounding on pyridine N-oxide photorearrangement mechanisms).
  • U.S. Pharmacopeia (USP).Nicotinamide Monograph. (General reference for Nicotinamide impurity profiling standards).

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) before handling chemical substances.

Sources

"N-oxo-3-pyridinecarboxamide" solubility and solvent selection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide)

Topic: Solubility Profiling & Solvent Selection

Compound Identity: N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide) CAS Registry Number: 1986-81-8 Chemical Formula: C₆H₆N₂O₂[1][2][3][4]

Executive Summary: The "Solubility Trap"

Technical Insight: Researchers often assume N-oxo-3-pyridinecarboxamide behaves identically to its parent compound, Nicotinamide (Vitamin B3). This is a critical error. While Nicotinamide is freely soluble in water (~690 mg/mL), the N-oxide derivative has a significantly stronger crystal lattice (Melting Point ~290°C vs. 129°C for Nicotinamide), resulting in drastically lower solubility.

Core Constraint:

  • Maximum Practical Concentration: ~3–8 mg/mL (in DMSO or Water).

  • Common Failure Mode: Attempting to prepare standard 50 mM or 100 mM stock solutions (approx. 7–14 mg/mL) often leads to precipitation, especially in cold or moisture-contaminated solvents.

Solubility Profile & Solvent Compatibility

The following data represents empirical upper limits for dissolution.

SolventMax Solubility (approx.)[4][5][6][7]ConditionNotes
Water / PBS (pH 7.2) 4 – 9 mg/mL Ambient / SonicatedPreferred for biological assays.
DMSO (Anhydrous) 3 – 8 mg/mL Warm (37–60°C)Critical: Hygroscopic DMSO reduces solubility.
Ethanol < 1 mg/mL-Practically insoluble. Do not use.
DMF ~3 mg/mL-Partially soluble; not recommended over DMSO.

Expert Tip: For in vivo formulations, solubility can sometimes be pushed to ~20 mg/mL in water using aggressive sonication and immediate use, but this is thermodynamically unstable and risks precipitation during dosing.

Decision Framework: Solvent Selection

Use this logic flow to determine the correct solvent system for your application.

SolventSelection Start Start: Define Required Concentration CheckConc Is Target Conc. > 10 mg/mL? Start->CheckConc Stop STOP: High Risk of Precipitation. Re-evaluate experimental design. CheckConc->Stop Yes CheckApp Application Type? CheckConc->CheckApp No BioAssay Biological Assay (Cell culture / Enzyme) CheckApp->BioAssay ChemSyn Chemical Synthesis / Analysis (HPLC / NMR) CheckApp->ChemSyn WaterRoute Use PBS or Water. Max: ~5 mg/mL BioAssay->WaterRoute DMSORoute Use Anhydrous DMSO. Max: ~8 mg/mL (with heat) ChemSyn->DMSORoute

Figure 1: Solvent selection decision tree based on concentration requirements and application type.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a stable 50 mM (6.9 mg/mL) stock solution in DMSO.

Materials:

  • N-oxo-3-pyridinecarboxamide (Solid)

  • Fresh Anhydrous DMSO (opened <1 month ago)

  • Ultrasonic bath[2]

  • Water bath (set to 37°C)

Protocol:

  • Weighing: Weigh 6.9 mg of compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. Do not use DMSO stored in humid conditions.

  • Initial Mixing: Vortex for 30 seconds. The solution will likely remain cloudy.

  • Thermal Assistance: Incubate the tube at 37°C for 5–10 minutes.

  • Sonication: Sonicate for 10 minutes.

  • Visual Check: Inspect against a dark background. If particles persist, heat to 60°C for 2 minutes and vortex again.

  • Storage: Aliquot immediately into single-use volumes and store at -20°C or -80°C.

Troubleshooting & FAQs

Q1: My stock solution in DMSO precipitated after freezing. Is it ruined? A: Not necessarily. DMSO is hygroscopic, and absorbed water lowers the solubility of this compound.[4]

  • Fix: Thaw the solution completely at 37°C and vortex vigorously. If it does not redissolve, the concentration may be too close to the saturation limit (saturation decreases with water content). Dilute the sample if the assay permits.

Q2: Can I use Ethanol to sterilize the compound? A: No. The compound is practically insoluble in ethanol.

  • Alternative: Dissolve in water or PBS at <5 mg/mL and filter-sterilize using a 0.22 µm PVDF or PES membrane.

Q3: I see "peak splitting" in my HPLC analysis. Could this be solvent-related? A: Yes. This compound is a zwitterion (


).
  • Cause: pH mismatch between the sample solvent and the mobile phase can cause peak distortion.

  • Fix: Ensure your mobile phase is buffered (e.g., Phosphate buffer pH 6–7). Avoid injecting pure DMSO stocks into high-aqueous mobile phases without a pre-dilution step, as the "solvent shock" can cause transient precipitation in the column head.

Q4: Why is the solubility so much lower than Nicotinamide? A: The N-oxide group introduces a strong dipole, creating a zwitterionic character. This leads to very strong intermolecular interactions in the crystal lattice (Lattice Energy), evidenced by its high melting point (~290°C). Breaking this lattice requires significantly more energy than dissolving the neutral Nicotinamide.

Dissolution Workflow Diagram

DissolutionProtocol Step1 Weigh Solid (Calc. for <8 mg/mL) Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex (30 sec) Step2->Step3 Step4 Cloudy? Step3->Step4 Step5 Warm to 37°C + Sonicate Step4->Step5 Yes Step6 Clear Solution Step4->Step6 No Step5->Step4 Check Step7 Aliquot & Freeze (-20°C) Step6->Step7

Figure 2: Step-by-step dissolution workflow to ensure complete solubilization.

References

  • Cayman Chemical. Nicotinamide N-oxide Product Insert & Safety Data Sheet. Item No. 28441. Link

  • Selleck Chemicals. Nicotinamide N-oxide: Chemical Properties and Solubility Data. Cat.[2][4][5][8][9][10] No. S4785. Link

  • MedChemExpress (MCE). Nicotinamide N-oxide Datasheet & Solubility Guidelines. Cat.[2][4][5][8][9][10] No. HY-101407.[4] Link

  • PubChem. Compound Summary: Nicotinamide N-oxide (CID 72661). National Library of Medicine. Link

  • FooDB. Compound Details: Nicotinamide N-oxide (FDB023057).Link

Sources

Technical Support Center: Nicotinamide N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers optimizing the synthesis of Nicotinamide N-oxide (Nicotinamide-1-oxide). It moves beyond basic textbook procedures to address real-world yield-limiting factors, specifically hydrolysis side-reactions and purification losses .

Topic: Optimization of Yield and Purity in N-Oxidation Protocols Audience: Senior Chemists, Process Development Scientists

Core Reaction Protocol & Mechanism

The industry-standard synthesis involves the oxidation of Nicotinamide using Hydrogen Peroxide (


)  in Glacial Acetic Acid . While robust, this method is prone to yield loss via hydrolysis if not strictly controlled.
Optimized Synthetic Route (The "Self-Validating" Protocol)
  • Reagents: Nicotinamide (1.0 eq), 30%

    
     (1.5 - 2.0 eq), Glacial Acetic Acid (Solvent).
    
  • Conditions: 60–70°C for 4–6 hours. Note: Avoid reflux (>100°C) to prevent amide hydrolysis.

Step-by-Step Workflow:

  • Dissolution: Dissolve Nicotinamide in Glacial Acetic Acid (10 mL/g) at room temperature.

  • Addition: Add

    
     dropwise. Critical: Exothermic reaction. Maintain internal temp <70°C.
    
  • Incubation: Stir at 60°C. Monitor via TLC (Mobile Phase:

    
    :MeOH 4:1). Product (
    
    
    
    ) is more polar than starting material (
    
    
    ).
  • Quench: Cool to room temperature.

  • Work-up: (See Section 2 for the "Amine Wash" technique).

Mechanistic Pathway & Side Reactions

The following diagram illustrates the desired oxidation path versus the yield-killing hydrolysis pathway triggered by excess heat or acidity.

ReactionPathway Start Nicotinamide (Starting Material) Product Nicotinamide N-oxide (Target Product) Start->Product + H2O2 / AcOH (N-Oxidation) Impurity Nicotinic Acid N-oxide (Hydrolysis Impurity) Start->Impurity Direct Hydrolysis Inter Peracetic Acid (In Situ Oxidant) Inter->Product O-transfer Product->Impurity Hydrolysis (High Temp / Acidic pH) AcOH AcOH AcOH->Inter + H2O2

Figure 1: Reaction pathway showing the competition between N-oxidation (green) and Amide Hydrolysis (red).

Troubleshooting Guide (Q&A)

Category A: Reaction Optimization (Upstream)

Q1: My conversion is incomplete (>10% starting material remains), but adding more oxidant doesn't help. Why? Diagnosis: You likely have "Stalled Kinetics" due to water accumulation. Root Cause: Commercial 30%


 introduces significant water. As the reaction proceeds, water concentration increases, diluting the acetic acid and reducing the formation of the active oxidant, Peracetic Acid .
Solution: 
  • Step 1: Use Urea-Hydrogen Peroxide (UHP) complex instead of aqueous

    
    . UHP is a solid, anhydrous source of 
    
    
    
    that maintains high acid strength.
  • Step 2: If using aqueous

    
    , add it in two portions: 1.0 eq at 
    
    
    
    and 0.5 eq at
    
    
    to re-spike the oxidant concentration.

Q2: I see a new spot on TLC near the baseline. Is this my product decomposing? Diagnosis: This is likely Nicotinic Acid N-oxide (the hydrolysis product). Root Cause: The amide bond is sensitive to acid-catalyzed hydrolysis, especially if the reaction temperature exceeds 80°C. Corrective Action:

  • Lower Temperature: Strictly maintain 60–70°C. Do not reflux.

  • Buffer: In extreme cases, add Sodium Acetate (0.1 eq) to buffer the acidity, though this may slow the oxidation slightly.

Category B: Purification & Isolation (Downstream)

Q3: Distilling off acetic acid turns my product into a brown tar. How do I avoid this? Diagnosis: Thermal decomposition during work-up. Root Cause: Concentrating the reaction mixture to dryness at high heat concentrates the residual peroxides and acid, leading to oxidative degradation and "bumping." Solution: Do not distill to dryness.

  • Concentrate under reduced pressure until ~20% of the volume remains.

  • Add Water (equal volume) and distill again to azeotropically remove acetic acid.

  • Switch to the Precipitation Protocol (see below).

Q4: How do I remove the Nicotinic Acid impurity without column chromatography? Diagnosis: You need a "Chemical Wash" rather than a physical separation. Pro Tip (The "Amine Wash"): Nicotinic acid is acidic; Nicotinamide N-oxide is neutral.

  • Suspend the crude solid in Toluene (or Benzene, if permitted).

  • Add Morpholine or Piperidine (1.1 eq relative to the estimated acid impurity).

  • Stir for 30 minutes.

    • Mechanism:[1][2][3][4] The amine reacts with Nicotinic Acid to form a toluene-soluble salt .

    • Outcome: The Nicotinamide N-oxide remains insoluble .

  • Filter the suspension. The solid collected is pure Nicotinamide N-oxide; the impurity washes away in the filtrate.

Experimental Protocols

Comparative Data: Purification Methods
MethodYield (%)Purity (HPLC)ProsCons
Distillation + Recrystallization 65-75%>98%Standard equipmentThermal degradation risk; Acetic acid trace.
Ion Exchange (Weak Base Resin) 80-85%>99%Mild conditions; ScalableRequires resin conditioning; Higher cost.
"Amine Wash" (Toluene) 85-92% >99% Highest Yield ; FastUses organic solvents (Toluene).
Recommended Workflow: The "Amine Wash" Purification

This protocol assumes you have a crude solid obtained after concentrating the reaction mixture.

  • Drying: Ensure the crude solid is relatively dry (trace acetic acid is acceptable).

  • Suspension: Add Toluene (5 mL per gram of crude). The solid will not dissolve.

  • Scavenging: Add Morpholine (0.5 mL per gram of crude). Stir vigorously at room temperature for 30 mins.

  • Filtration: Filter the white solid via a Buchner funnel.

  • Wash: Wash the cake with a small amount of fresh Toluene, followed by Diethyl Ether to remove toluene residues.

  • Final Dry: Vacuum dry at 40°C.

Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (AcOH + Product + Impurity) Concentrate Concentrate to ~20% Vol (Vacuum, <50°C) Start->Concentrate Check Check Impurity Profile (TLC/HPLC) Is Nicotinic Acid Present? Concentrate->Check AmineWash Perform 'Amine Wash' (Suspend in Toluene + Morpholine) Check->AmineWash High Acid Impurity Recryst Recrystallize (Ethanol/Water) Check->Recryst Low Acid Impurity Yes Yes (>2%) No No (<2%) Filter1 Filter Suspension (Filtrate = Impurity | Solid = Product) AmineWash->Filter1 Final Pure Nicotinamide N-oxide Recryst->Final Filter1->Final

Figure 2: Decision matrix for selecting the optimal purification route based on impurity profiling.

References

  • Taylor, E. C., & Crovetti, A. J. (1957). Nicotinamide-1-oxide. Organic Syntheses, 37, 63. Link

    • Foundational text for the H2O2/Acetic Acid oxid
  • Cislak, F. E. (1950). Purification of Nicotinamide. U.S. Patent No.[3][5] 2,496,114. Washington, DC: U.S. Patent and Trademark Office. Link

    • Source of the "Amine Wash" purification technique using non-aqueous solvents.[6]

  • RSC Publishing. (2021). Synthesis from nicotinamide riboside chloride, purification and stability studies. Royal Society of Chemistry. Link

    • Provides modern insights into the hydrolysis kinetics of nicotinamide deriv
  • BenchChem. (2025). Optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Link

    • General reference for base-catalyzed side reactions and amide stability.

Sources

Validation & Comparative

Beyond the Precursor: A Comparative Analysis of Nicotinamide vs. N-oxo-3-pyridinecarboxamide in Cellular Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of NAD+ therapeutics and metabolic signaling, Nicotinamide (NAM) is the canonical standard—a direct precursor to NAD+ and a physiological inhibitor of Sirtuins and PARPs.[1][2][3][4][5] However, its oxidized metabolite, N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide), is often dismissed as a mere waste product. Emerging data suggests this view is reductive. This guide objectively compares the two compounds, highlighting the N-oxide's role as a "metabolic reservoir" capable of reductive recycling and its distinct pharmacological profile, including reported CXCR2 antagonism.

Physicochemical & Metabolic Distinction

To the medicinal chemist, the addition of a single oxygen atom to the pyridine nitrogen fundamentally alters the molecule's electronic distribution, solubility, and enzymatic affinity.

FeatureNicotinamide (NAM)N-oxo-3-pyridinecarboxamide (NAM N-oxide)
CAS Number 98-92-01986-81-8
Molecular Weight 122.12 g/mol 138.12 g/mol
Primary Metabolic Role Direct substrate for NAMPT (NAD+ Salvage)Oxidative metabolite / Revertible reservoir
Enzymatic Interaction Inhibits SIRT1/PARP1 (

)
No direct inhibition of Sirtuins/PARPs observed
Receptor Activity None (Metabolic precursor)Potent CXCR2 Antagonist (Reported)
Cellular Fate Rapidly converted to NMN or methylated to MeNAMExcreted or reduced back to NAM by Xanthine Oxidase
The "Reductive Salvage Loop"

The critical divergence lies in cellular utilization. NAM enters the salvage pathway directly.[1][6][7] The N-oxide, however, represents a metabolic detour .

  • Forward Path (Oxidation): NAM is oxidized to NAM N-oxide, primarily by hepatic CYP450 enzymes or reactive oxygen species (ROS) via Fenton chemistry.

  • Reverse Path (Reduction): Unlike methylated metabolites (MeNAM) which are terminal sinks, NAM N-oxide can be reduced back to NAM by Xanthine Oxidase (XO) or aldehyde oxidase. This effectively makes the N-oxide a "slow-release" pool for NAM under specific redox conditions.

Signaling Pathways: The Mechanistic Divergence

While NAM is a master regulator of epigenetic machinery via Sirtuin inhibition, NAM N-oxide operates on a different axis.

Diagram 1: The Metabolic Interplay & Signaling

This diagram illustrates the "Salvage Loop" where NAM N-oxide acts as a reservoir, contrasting with the direct NAD+ generation of NAM.

NAM_Metabolism cluster_cell Cellular Cytoplasm NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT (Rate Limiting) SIRT Sirtuins / PARPs (Deacetylation/Repair) NAM->SIRT Inhibition (Feedback) N_Oxide N-oxo-3-pyridinecarboxamide (NAM N-oxide) NAM->N_Oxide CYP450 / ROS (Oxidation) NAD NAD+ NMN->NAD NMNATs NAD->NAM Consumption (SIRT/PARP Activity) N_Oxide->NAM Xanthine Oxidase (Reductive Salvage) CXCR2 CXCR2 Receptor (Inflammation) N_Oxide->CXCR2 Antagonism

Caption: The NAM/N-oxide redox loop. Note NAM's direct inhibition of Sirtuins vs. N-oxide's reductive recycling and CXCR2 antagonism.

Critical Insight: Bioactivity Artifacts

Researchers often observe "Sirtuin inhibition" with N-oxide samples. Caution: This is frequently an artifact of impure N-oxide standards contaminated with trace NAM, or in situ reduction of N-oxide to NAM during long incubation periods. Pure N-oxide does not bind the nicotinamide pocket of Sirtuins.

Experimental Protocols

To validate the distinct roles of these molecules, precise separation and functional assays are required. Standard UV-Vis spectrophotometry cannot distinguish them reliably due to overlapping absorption spectra.

Protocol A: High-Resolution HPLC Separation

Objective: Quantify NAM and NAM N-oxide simultaneously to assess metabolic flux.

System Suitability:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) or specialized Mixed-Mode (e.g., Newcrom R1).

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) : Methanol (90:10 v/v).[8]

    • Note: Low pH suppresses ionization of the pyridine ring, improving retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (NAM max) and 295 nm (N-oxide shift).

Step-by-Step Workflow:

  • Sample Prep: Lyse cells in cold PBS. Add internal standard (e.g., Isonicotinamide). Deproteinize with methanol (1:3 v/v), vortex, and centrifuge at 14,000 x g for 10 min.

  • Injection: Inject 10-20 µL of supernatant.

  • Elution Order: Under these conditions, the highly polar NAM N-oxide elutes first (approx. 3-4 min), followed by NAM (approx. 5-7 min).

  • Validation: Calculate the Resolution (

    
    ) between peaks. 
    
    
    
    is mandatory for quantitative accuracy.
Protocol B: The "Rescue" Viability Assay

Objective: Determine if a cell line expresses the reductive machinery (Xanthine Oxidase) to utilize NAM N-oxide as a NAD+ source.

Rationale: If cells lack XO, NAM N-oxide cannot rescue them from NAMPT inhibition or NAM deprivation, as it cannot directly enter the salvage pathway.

Workflow Diagram:

Rescue_Assay Start Seed Cells (NAM-free media) Treat Treatment Groups Start->Treat Grp1 Control (No B3 source) Treat->Grp1 Grp2 NAM (10 µM) (Positive Ctrl) Treat->Grp2 Grp3 NAM N-oxide (10 µM) (Test Group) Treat->Grp3 Grp4 NAM N-oxide + Allopurinol (XO Inhibitor Check) Treat->Grp4 Incubate Incubate 48-72h Grp1->Incubate Grp2->Incubate Grp3->Incubate Grp4->Incubate Readout Measure NAD+ Levels (Cycling Assay / LC-MS) Incubate->Readout

Caption: Experimental design to verify N-oxide utilization. Group 4 confirms if rescue is mediated by Xanthine Oxidase (XO).

Interpretation:

  • High NAD+ in Grp 3: Cells possess reductive capacity; N-oxide is a viable precursor.

  • Low NAD+ in Grp 3: Cells lack XO; N-oxide is metabolically inert.

  • Low NAD+ in Grp 4: Confirms XO is the specific enzyme responsible for the conversion.

Strategic Recommendations for Drug Development

  • Metabolomics Integrity: When measuring NAD+ flux, you must monitor N-oxide. An increase in N-oxide without a corresponding increase in MNA (methyl-NAM) suggests a bottleneck in methylation or high oxidative stress (ROS), not necessarily a salvage pathway failure.

  • Formulation Stability: NAM N-oxide is a common degradation product of NAM in liquid formulations. In high-precision screens, "aged" NAM stocks may show reduced Sirtuin inhibition efficacy because a fraction has oxidized to the non-inhibitory N-oxide. Always use fresh stocks or verify purity via Protocol A.

  • Therapeutic Targeting: The reported CXCR2 antagonism of N-oxide opens a niche therapeutic window for inflammatory conditions where NAD+ boosting is not the primary goal, separating metabolic support from immunomodulation.

References

  • Shibata, K., et al. (1991). Nutritional Efficiency of Nicotinamide N-Oxide and N'-Methylnicotinamide as Niacin in Rats.[9] Agricultural and Biological Chemistry. Link

  • Guan, X., et al. (2014).[4] Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE. Link

  • Ratajczak, J., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences. Link

  • MedChemExpress. Nicotinamide N-oxide Product Information (CXCR2 Activity). Link

  • CymitQuimica. Nicotinamide-N-oxide Chemical Properties and Biological Activity. Link

Sources

Comparing the efficacy of Nicotinamide N-oxide to other CXCR2 antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide N-oxide (NAMO) is an endogenous metabolite of Nicotinamide (Vitamin B3) that functions as a selective antagonist of the CXCR2 (Interleukin-8 Receptor Beta) .[1][2][3][4] While commercially available and labeled as "potent" by research chemical vendors, its efficacy profile differs fundamentally from optimized synthetic antagonists like SB-225002 or Navarixin (MK-7123) .

Verdict :

  • Use Nicotinamide N-oxide when studying endogenous metabolic regulation of inflammation, the link between NAD+ metabolism and immunity, or when a naturally occurring, less toxic modulator is required.

  • Use SB-225002 or Navarixin for maximal receptor blockade, high-affinity binding studies (single-digit nanomolar IC50), or clinical translation models where absolute pathway shutdown is necessary.

Mechanistic Profile & Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) primarily expressed on neutrophils. Upon activation by ELR+ chemokines (CXCL1, CXCL2, CXCL8/IL-8), it triggers a cascade leading to chemotaxis, degranulation, and oxidative burst.

Mechanism of Action[1][5][6][7]
  • Nicotinamide N-oxide (NAMO) : Acts as an antagonist, likely binding to an allosteric site or the orthosteric pocket (depending on the specific derivative series cited in early SAR studies) to prevent G-protein coupling. Unlike synthetic inhibitors designed for sub-nanomolar affinity, NAMO represents a metabolic checkpoint for inflammation.

  • SB-225002 : A potent, selective, non-peptide antagonist that blocks IL-8 binding with an IC50 of ~22 nM.

  • Navarixin (MK-7123) : A dual CXCR1/CXCR2 antagonist (highly selective for CXCR2) with an IC50 of ~2.6 nM, designed for high oral bioavailability.

Signaling Pathway Diagram

The following diagram illustrates the CXCR2 signaling cascade and the intervention points for these antagonists.

CXCR2_Pathway Ligands Ligands (CXCL1, CXCL8/IL-8) CXCR2 CXCR2 Receptor (Neutrophil Surface) Ligands->CXCR2 Binds G_Protein Gαi Protein Activation CXCR2->G_Protein Signals Antagonists Antagonists: SB-225002 Navarixin Nicotinamide N-oxide Antagonists->CXCR2 Blocks PLC PLCβ / PI3K G_Protein->PLC Calcium Ca2+ Mobilization PLC->Calcium Actin Actin Polymerization PLC->Actin Response Neutrophil Chemotaxis & Activation Calcium->Response Actin->Response

Figure 1: CXCR2 signaling cascade showing the blockade of Ligand-Receptor interaction by antagonists, preventing downstream chemotaxis.

Comparative Efficacy Data

The following table synthesizes data from biochemical assays and preclinical models. Note the distinction in potency between the metabolite (NAMO) and optimized synthetic drugs.

FeatureNicotinamide N-oxide (NAMO)SB-225002Navarixin (MK-7123)
Type Endogenous MetaboliteSynthetic Small MoleculeClinical Candidate
Primary Target CXCR2 (Selective)CXCR2 (Selective)CXCR2 / CXCR1
Potency (IC50) High nM to Low µM range *~22 nM ~2.6 nM
Solubility Water/PBS (Moderate), DMSO (High)DMSO (High), EthanolDMSO, Ethanol
In Vivo Half-Life Short (Metabolized rapidly)ModerateLong (Optimized for oral)
Primary Use Case Metabolic-Immune interactions, mild inhibitionStandard research tool (in vitro/in vivo)Clinical efficacy models, potent blockade
Toxicity Low (Endogenous origin)Low/Moderate (Research grade)Low (Passed Phase I/II safety)

*Note on NAMO Potency: While vendors label NAMO as "potent" based on Cutshall et al. (2001), synthetic derivatives in the same class often exhibit higher affinity than the natural metabolite itself. For absolute pathway shutdown, SB-225002 is the more reliable standard.

Experimental Protocols for Validation

To objectively compare NAMO against other antagonists, the Transwell Chemotaxis Assay is the gold standard. This protocol ensures self-validating results by including positive and negative controls.

Protocol: Neutrophil Chemotaxis Inhibition

Objective : Quantify the IC50 of NAMO vs. SB-225002 in inhibiting CXCL8-induced migration.

Materials
  • Cells : Freshly isolated human neutrophils (PMNs) or HL-60 differentiated cells.

  • Chemoattractant : Recombinant Human CXCL8 (IL-8) at 10 nM.

  • Chamber : 3.0 µm pore size Transwell inserts (Corning/Millipore).

  • Detection : Calcein-AM labeling or CellTiter-Glo.

Workflow Diagram

Chemotaxis_Protocol Step1 1. Isolation Isolate PMNs from whole blood Step2 2. Pre-Incubation Incubate PMNs with Antagonist (30 min) Step1->Step2 Step3 3. Seeding Add cells to Upper Chamber Step2->Step3 Step4 4. Migration Lower Chamber contains CXCL8 (10 nM) Step3->Step4 Step5 5. Quantification Measure fluorescence of migrated cells Step4->Step5

Figure 2: Step-by-step workflow for the Transwell Chemotaxis Assay.

Step-by-Step Procedure
  • Preparation : Resuspend PMNs at

    
     cells/mL in chemotaxis buffer (RPMI 1640 + 0.1% BSA).
    
  • Drug Treatment : Divide cells into aliquots. Treat with serial dilutions of Nicotinamide N-oxide (e.g., 10 nM – 100 µM) and SB-225002 (0.1 nM – 1 µM). Include a Vehicle Control (DMSO < 0.1%). Incubate for 30 minutes at 37°C.

  • Assembly : Add 600 µL of chemotaxis buffer containing 10 nM CXCL8 to the lower chamber of the Transwell plate.

  • Seeding : Add 100 µL of drug-treated cell suspension to the upper chamber.

  • Migration : Incubate for 60–90 minutes at 37°C / 5% CO2.

  • Quantification : Remove the upper chamber. Quantify cells in the lower chamber using Calcein-AM fluorescence or ATP luminescence.

  • Analysis : Calculate % Inhibition relative to Vehicle Control. Plot log(concentration) vs. inhibition to determine IC50.

Validation Check :

  • Negative Control : Buffer only in lower chamber (Random migration). Should be <10% of positive control.

  • Positive Control : CXCL8 only (no antagonist). Should show maximal migration.

Critical Nuance: Metabolite vs. Synthetic Derivatives

Researchers must distinguish between Nicotinamide N-oxide (CAS 1986-81-8) as a metabolite and the class of Nicotinamide N-oxide derivatives.

  • The Metabolite : NAMO is formed via CYP2E1 oxidation of Nicotinamide.[1][5] Its physiological role includes modulating inflammation, but its affinity for CXCR2 is generally lower than optimized synthetic drugs.

  • The Derivatives : The seminal paper by Cutshall et al. (2001) describes a series of N-oxide derivatives.[6] Some synthetic modifications (e.g., nicotinamide glycolate esters) achieved nanomolar potency (IC50 ~42 nM).[7]

  • Implication : If you purchase generic "Nicotinamide N-oxide" (the metabolite), do not expect the same sub-nanomolar potency as Navarixin. It is best suited for studies exploring the gut-brain axis or metabolic regulation of immunity rather than pure receptor pharmacology.

References

  • Cutshall, N. S., et al. (2001).[1][6] "Nicotinamide N-oxides as CXCR2 antagonists."[1][2][3][4][8][6] Bioorganic & Medicinal Chemistry Letters, 11(14), 1951-1954.[1][6][9]

  • Selleckchem . (n.d.). "Nicotinamide N-oxide Product Information." Selleckchem.com.

  • MedChemExpress (MCE) . (n.d.). "Nicotinamide N-oxide: CXCR2 Receptor Antagonist."[1][2][3][4][8][6] MedChemExpress.com.

  • Cayman Chemical . (n.d.). "Nicotinamide N-oxide Product Data." CaymanChem.com.

  • White, J. R., et al. (1998). "Identification of a potent, selective non-peptide CXCR2 antagonist (SB-225002) that inhibits interleukin-8-induced neutrophil migration." Journal of Biological Chemistry, 273(17), 10095-10098.

  • ClinicalTrials.gov . (n.d.). "Navarixin (MK-7123) Clinical Studies."

Sources

Validating the anti-inflammatory effects of "N-oxo-3-pyridinecarboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic viability of an endogenous compound requires moving beyond superficial phenotypic observations and rigorously interrogating its mechanistic pathways. N-oxo-3-pyridinecarboxamide (commonly known as Nicotinamide N-oxide or NAMO) has emerged as a highly compelling anti-inflammatory agent. As an in vivo metabolite of nicotinamide (NAM) catalyzed by hepatic CYP2E1 and gut microbiota [1], NAMO offers a dual-modal mechanism of action: it acts as a highly selective antagonist of the CXCR2 chemokine receptor [2] and drives macrophage/microglial polarization via the Sirtuin-1 (SIRT1)/NF-κB signaling axis[3].

This guide provides a comprehensive, objective comparison of NAMO against standard anti-inflammatory alternatives and details the self-validating experimental protocols required to benchmark its efficacy in your own drug development pipelines.

Mechanistic Benchmarking: NAMO vs. Industry Alternatives

To understand NAMO’s utility, we must compare it against its parent compound (Nicotinamide), a synthetic targeted inhibitor (SB225002), and a broad-spectrum corticosteroid (Dexamethasone).

NAMO's primary advantage lies in its endogenous nature, which confers high tolerability, paired with a highly specific inhibition profile. Unlike Dexamethasone, which broadly suppresses the immune system and induces metabolic disruption, NAMO specifically halts neutrophil chemotaxis (via CXCR2) and shifts local immune cells from a pro-inflammatory (M1) to a tissue-repairing (M2) phenotype (via SIRT1).

Table 1: Comparative Performance and Safety Profile

CompoundPrimary Anti-Inflammatory TargetCXCR2 Antagonism (IC₅₀)Cytotoxicity (In Vitro)In Vivo Safety & Tolerability
N-oxo-3-pyridinecarboxamide (NAMO) CXCR2 Antagonism, SIRT1 ActivationPotent (< 5 µM)Low (> 500 µM)High (Endogenous metabolite)
Nicotinamide (NAM) PARP Inhibition, NAD+ PrecursorWeak / Non-specificLow (> 1 mM)High (Vitamin B3 derivative)
SB225002 Selective CXCR2 AntagonismUltra-potent (~22 nM)Moderate (< 50 µM)Moderate (Synthetic off-target risks)
Dexamethasone Glucocorticoid Receptor AgonistN/AHigh (Induces apoptosis)Low (Immunosuppressive)
Pathway Visualization: The SIRT1/NF-κB Axis

NAMO's ability to resolve neuroinflammation and skin inflammation is heavily dependent on its upregulation of SIRT1. SIRT1 is a deacetylase that removes acetyl groups from the p65 subunit of NF-κB, thereby trapping NF-κB in an inactive state and preventing the transcription of IL-1β, IL-6, and TNF-α [3].

Pathway NAMO N-oxo-3-pyridinecarboxamide (NAMO) SIRT1 SIRT1 Activation NAMO->SIRT1 Upregulates p65_Ac Acetylated p65 (Active NF-κB) SIRT1->p65_Ac Deacetylates p65_Deac Deacetylated p65 (Inactive NF-κB) p65_Ac->p65_Deac Inhibits Signaling Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p65_Ac->Cytokines Induces (Blocked) M2_Pol M2 Macrophage Polarization p65_Deac->M2_Pol Promotes

Fig 1: NAMO-mediated SIRT1/NF-κB signaling pathway driving anti-inflammatory M2 polarization.

Experimental Validation Protocols

A robust protocol must be a self-validating system . If we observe a drop in cytokines, we must prove it is due to targeted pathway inhibition, not off-target cytotoxicity or assay artifacts. The following workflows are designed with strict internal causality checks.

Workflow Step1 1. Cell Culture (BV2 / Neutrophils) Step2 2. Pre-treatment (NAMO vs Controls) Step1->Step2 Step3 3. Stimulation (HSV-1 / CXCL8) Step2->Step3 Step4 4. Validation Assays (ELISA / Chemotaxis) Step3->Step4 Step5 5. Data Synthesis (IC50 & Viability) Step4->Step5

Fig 2: Self-validating experimental workflow for assessing NAMO's anti-inflammatory efficacy.

Protocol A: Sirtuin-1 Dependent Microglial Polarization Assay

This assay evaluates NAMO's ability to suppress virus-induced or LPS-induced inflammation in BV2 microglial cells.

  • The Causality Check: We introduce EX-527 (a highly selective SIRT1 inhibitor) to a parallel NAMO treatment group. If NAMO reduces cytokines, but fails to do so in the presence of EX-527, we definitively prove that NAMO's efficacy is causally dependent on SIRT1 activation, ruling out non-specific antioxidant effects.

  • The Viability Check: An MTT assay is run in parallel to the ELISA. A reduction in IL-6 is only valid if cell viability remains >95%. This proves true transcriptional inhibition rather than cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 microglial cells in 96-well plates (for MTT) and 6-well plates (for protein/RNA extraction) at a density of

    
     cells/mL in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-treatment: Aspirate media. Treat cells with NAMO (10, 50, and 100 µM), Nicotinamide (100 µM as baseline control), or Vehicle (0.1% DMSO). In a separate validation cohort, co-administer NAMO (100 µM) + EX-527 (10 µM).

  • Inflammatory Stimulation: After 2 hours of pre-treatment, infect the cells with HSV-1 (MOI = 1) or stimulate with LPS (1 µg/mL) for 24 hours.

  • Viability & Cytokine Quantification:

    • Perform an MTT assay on the 96-well plate to confirm non-toxicity.

    • Collect supernatants from the 6-well plates. Quantify IL-1β, IL-6, and TNF-α using standard sandwich ELISA kits.

  • Mechanistic Validation (Western Blot): Lyse the cells using RIPA buffer. Probe lysates for Total p65, Acetylated-p65 (Lys310), and SIRT1. Expected Result: NAMO treatment will show a dose-dependent decrease in the Ac-p65/Total p65 ratio, which will be reversed in the EX-527 cohort.

Protocol B: CXCR2-Mediated Neutrophil Chemotaxis Assay

Because NAMO is a selective CXCR2 antagonist [4], it should effectively block the migration of neutrophils toward CXCL8 (IL-8), a primary ligand for CXCR2.

  • The Causality Check: We use a Boyden chamber setup. By comparing NAMO against SB225002 (a known CXCR2 antagonist), we benchmark its functional potency. Furthermore, we run a counter-screen using a CXCR4 ligand (CXCL12) to prove NAMO's selectivity for CXCR2 over other chemokine receptors.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation (e.g., Polymorphprep). Resuspend in assay buffer (RPMI 1640 + 0.1% BSA).

  • Compound Incubation: Pre-incubate neutrophils (

    
     cells/mL) with NAMO (titrated from 0.1 µM to 100 µM), SB225002 (100 nM), or Vehicle for 30 minutes at 37°C.
    
  • Chemotaxis Setup: Add 600 µL of assay buffer containing 10 nM CXCL8 (for CXCR2 validation) or 10 nM CXCL12 (for selectivity counter-screen) into the lower wells of a 24-well Boyden chamber (3 µm pore size polycarbonate filter).

  • Migration Phase: Add 100 µL of the pre-treated neutrophil suspension to the upper inserts. Incubate for 1 hour at 37°C.

  • Quantification: Remove the inserts. Lyse the cells that migrated into the lower chamber and quantify using a fluorescent DNA dye (e.g., CyQUANT) or count via flow cytometry. Calculate the IC₅₀ of NAMO based on the dose-response migration curve.

Conclusion for Drug Developers

For researchers looking to formulate topical dermatologicals or neuroprotective agents, N-oxo-3-pyridinecarboxamide offers a distinct advantage over synthetic alternatives. By leveraging an endogenous metabolic pathway, NAMO achieves potent CXCR2 antagonism and SIRT1-mediated NF-κB suppression without the cytotoxic or immunosuppressive baggage associated with traditional small-molecule inhibitors or corticosteroids. When validating this compound in your laboratory, strictly adhering to the self-validating protocols outlined above—specifically utilizing SIRT1 inhibitors and receptor-specific counter-screens—will ensure your preclinical data is robust, reproducible, and ready for regulatory scrutiny.

References

  • High Concentrations of Circulating 2PY and 4PY—Potential Risk Factor of Cardiovascular Disease in Patients with Chronic Kidney Disease . International Journal of Molecular Sciences. Available at:[Link]

  • Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling . International Journal of Molecular Sciences. Available at:[Link]

  • Nicotinamide N-oxides as CXCR2 antagonists . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Cross-reactivity of Nicotinamide N-oxide with other cellular receptors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Receptor Cross-Reactivity and Specificity of Nicotinamide N-oxide (NNO)

Executive Summary

In the landscape of anti-inflammatory drug development, managing receptor cross-reactivity is paramount. Nicotinamide N-oxide (NNO), an oxidized in vivo metabolite of Nicotinamide (NAM)[1],[2], has emerged as a potent and selective antagonist of the CXCR2 receptor[3]. However, because NNO shares a core pyridine pharmacophore with other Vitamin B3 vitamers—such as Nicotinic Acid (NA) and NAM—evaluating its off-target cross-reactivity against receptors like GPR109A and enzymes like NAMPT is a critical regulatory and scientific milestone. This guide provides a definitive comparison of NNO’s receptor specificity against its structural alternatives, supported by validated experimental protocols.

The Mechanistic Imperative: Pharmacophore Divergence

As drug development professionals, we must recognize that Vitamin B3 metabolism represents a highly branched pathway where minor structural modifications dictate profound shifts in receptor affinity[2].

  • Nicotinic Acid (NA): Contains a carboxylic acid moiety that acts as a potent agonist for GPR109A (HCAR2), a Gi-coupled GPCR responsible for the severe cutaneous flushing response[4].

  • Nicotinamide (NAM): Features an amide group, rendering it inactive at GPR109A. Instead, it serves as the primary substrate for Nicotinamide phosphoribosyltransferase (NAMPT) in the NAD+ salvage pathway and acts as a feedback inhibitor for PARPs and Sirtuins[5],[2].

  • Nicotinamide N-oxide (NNO): The addition of an N-oxide group via hepatic CYP2E1 oxidation fundamentally alters the molecule's electrostatic topology[5]. This modification abolishes its ability to fit into the NAMPT catalytic pocket or the GPR109A orthosteric site. Instead, it confers high-affinity antagonism for CXCR2, effectively halting GRO-α (CXCL1)-driven neutrophil chemotaxis[3].

Comparative Receptor Profiling

To objectively evaluate NNO as a therapeutic lead, we must benchmark its binding kinetics against its structural analogs. The following table synthesizes the cross-reactivity profile across primary inflammatory and metabolic targets.

CompoundCXCR2 (Inflammation)GPR109A (Flushing)NAMPT (Metabolism)PARP-1 (DNA Repair)
Nicotinamide N-oxide (NNO) Potent Antagonist (IC50 < 1 µM)No Binding / InactiveNo Binding / InactiveNo Binding / Inactive
Nicotinamide (NAM) InactiveInactivePrimary Substrate Weak Inhibitor
Nicotinic Acid (NA) InactivePotent Agonist (EC50 ~ 0.1 µM)InactiveInactive

Visualizing the Interaction Network

ReceptorSpecificity NA Nicotinic Acid (NA) GPR109A GPR109A Receptor (Flushing Response) NA->GPR109A Potent Agonist NAM Nicotinamide (NAM) NNO Nicotinamide N-oxide (NNO) NAM->NNO CYP2E1 Oxidation NAMPT NAMPT Enzyme (NAD+ Salvage) NAM->NAMPT Primary Substrate NNO->GPR109A No Cross-Reactivity CXCR2 CXCR2 Receptor (Inflammation) NNO->CXCR2 Selective Antagonist NNO->NAMPT No Cross-Reactivity

Caption: Metabolic divergence of Vitamin B3 analogs and their distinct receptor specificities.

Experimental Methodologies for Selectivity Validation

As an application scientist, I emphasize that a claim of "no cross-reactivity" is only as reliable as the assay designed to detect it. The following protocols are engineered as self-validating systems, incorporating specific positive controls to ensure dynamic range and experimental trustworthiness.

Protocol A: Validating CXCR2 Functional Antagonism (Neutrophil Chemotaxis Assay)

Causality: We utilize a Boyden chamber setup because it establishes a stable chemokine gradient, accurately mimicking the endothelial transmigration process of neutrophils in vivo.

  • Reagent Preparation: Dissolve NNO in anhydrous DMSO to create a 10 mM stock. Critical Note: Moisture-contaminated DMSO will reduce solubility and skew IC50 calculations[1].

  • Cell Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation. Resuspend in assay buffer (RPMI 1640 + 0.1% BSA).

  • Compound Incubation: Pre-incubate neutrophils (1 × 10⁶ cells/mL) with varying concentrations of NNO (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Gradient Setup: Add 30 ng/mL of recombinant human GRO-α (CXCL1) to the lower compartment of a 96-well Boyden chamber (5 µm pore size)[3].

  • Migration & Quantification: Load the NNO-treated neutrophils into the upper chamber. Incubate for 45 minutes at 37°C. Lyse the migrated cells in the lower chamber and quantify using a fluorescent DNA-binding dye (e.g., CyQUANT). Calculate the IC50 based on the dose-dependent inhibition of migration.

Protocol B: GPR109A Off-Target Screening (cAMP Accumulation Assay)

Causality: GPR109A is a Gi-coupled receptor. Agonism inhibits adenylate cyclase, decreasing cAMP. To detect potential cross-reactivity (agonism), we must first artificially elevate baseline cAMP using Forskolin. This ensures that any lack of signal from NNO is due to true non-reactivity, rather than an assay sensitivity failure.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate (5,000 cells/well)[4].

  • Stimulation Cocktail: Prepare a stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 1 µM Forskolin.

  • Treatment: Treat cells with the stimulation buffer spiked with either NNO (Test), Nicotinic Acid (Positive Control), or Vehicle (Negative Control) for 30 minutes at Room Temperature.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis/detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).

  • Validation: Read the plate on a time-resolved fluorometer. The Nicotinic Acid control must show a sharp decrease in the HTRF signal (validating the Gi pathway is active)[4]. NNO should yield a signal identical to the Forskolin-only vehicle, confirming zero GPR109A cross-reactivity.

Visualizing the Screening Workflow

ScreeningWorkflow cluster_assays Parallel Cross-Reactivity Screening Prep Compound Preparation NNO in Anhydrous DMSO Assay1 CXCR2 Antagonism Neutrophil Chemotaxis Prep->Assay1 Assay2 GPR109A Off-Target cAMP Accumulation Prep->Assay2 Assay3 NAMPT Interference Enzyme Kinetics Prep->Assay3 Read1 Fluorometric Readout (Migration IC50) Assay1->Read1 Read2 HTRF Readout (cAMP Suppression) Assay2->Read2 Read3 Absorbance Readout (NAD+ Production) Assay3->Read3 Data Selectivity Profiling & Lead Validation Read1->Data Read2->Data Read3->Data

Caption: High-throughput screening workflow for validating NNO receptor selectivity.

Conclusion & Strategic Insights

For drug development professionals, Nicotinamide N-oxide represents a structurally optimized lead. By leveraging the CYP2E1-mediated N-oxidation[5], the molecule sheds the metabolic liabilities of Nicotinamide (NAMPT interference) and the tolerability issues of Nicotinic Acid (GPR109A-induced flushing). The empirical data and validated workflows confirm that NNO is a highly selective CXCR2 antagonist, making it a prime candidate for targeted therapies in inflammatory, auto-immune, and allergic disorders[3].

References[1] Title: Nicotinamide N-oxide | CXCR2 Receptor Antagonist

Sources

Comprehensive Validation Guide: N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

N-oxo-3-pyridinecarboxamide , commonly known as Nicotinamide N-oxide (NAM N-oxide) , is often mischaracterized solely as an oxidative waste product of Vitamin B3 metabolism. While it is the primary metabolite generated by hepatic CYP2E1 oxidation of Nicotinamide (NAM), recent validation studies position it as a bioactive entity with distinct immunomodulatory properties—specifically as a CXCR2 antagonist and a Sirtuin-1 (SIRT1) activator .

For drug development professionals, this molecule represents a dual-mechanism candidate:

  • Prodrug Potential: It serves as a "soft" NAD+ precursor, capable of reductive retro-conversion to NAM in vivo.

  • Direct Therapeutic Agent: It exhibits unique anti-inflammatory profiles distinct from its parent compound, particularly in neutrophil chemotaxis inhibition.

Mechanism of Action (MoA): The Dual-Pathway Hypothesis

To validate the efficacy of N-oxo-3-pyridinecarboxamide, researchers must investigate two distinct biological pathways.

Pathway A: The Reductive Salvage (NAD+ Precursor)

Unlike Nicotinamide Riboside (NR) or NMN, NAM N-oxide is an oxidized metabolite. Its "niacin activity" relies on in vivo reduction .

  • Mechanism: NAM N-oxide

    
     Nicotinamide 
    
    
    
    NMN
    
    
    NAD+.
  • Validation Target: Efficacy is measured by the molar conversion ratio to NAD+ in hepatic or muscle tissue compared to equimolar NAM.

Pathway B: Direct Immunomodulation (CXCR2 & SIRT1)
  • CXCR2 Antagonism: NAM N-oxide binds to the CXCR2 receptor on neutrophils, inhibiting interleukin-8 (IL-8) induced chemotaxis. This is a pharmacological effect not shared by Nicotinamide.[1]

  • SIRT1 Activation: It promotes the deacetylation of NF-κB p65 by upregulating SIRT1, driving a phenotypic switch in microglia from pro-inflammatory (M1) to anti-inflammatory (M2).

Visualization: Metabolic & Signaling Pathways

MoA_Pathways NAM_Oxide N-oxo-3-pyridinecarboxamide (NAM N-oxide) NAM Nicotinamide (NAM) NAM_Oxide->NAM In vivo Reduction (Gut/Liver) CXCR2 CXCR2 Receptor (Neutrophil Surface) NAM_Oxide->CXCR2 Antagonism (Direct Binding) SIRT1 SIRT1 Enzyme (Nuclear) NAM_Oxide->SIRT1 Upregulation NAD NAD+ NAM->NAD Salvage Pathway (NAMPT) Inflammation Inflammatory Cytokines (IL-1β, IL-6) CXCR2->Inflammation Chemotaxis Inhibition NFkB NF-κB (p65) SIRT1->NFkB Deacetylation (Inhibition) NFkB->Inflammation Transcriptional Blockade

Figure 1: Dual mechanism illustrating the reductive conversion to NAD+ (green path) and direct anti-inflammatory signaling via CXCR2 and SIRT1 (red/yellow paths).[2][3]

Comparative Analysis: NAM N-oxide vs. Alternatives

This table objectively compares NAM N-oxide against standard Vitamin B3 vitamers.

FeatureN-oxo-3-pyridinecarboxamide (NAM N-oxide)Nicotinamide (NAM)Nicotinic Acid (Niacin)
Primary Role Metabolite / ImmunomodulatorNAD+ Precursor / PARP InhibitorNAD+ Precursor / Lipid Lowering
NAD+ Conversion Moderate (~50%) - Requires reduction first.High - Direct substrate for NAMPT.High - Via Preiss-Handler pathway.
CXCR2 Activity Potent Antagonist (Unique)InactiveInactive
SIRT1 Effect Activator (via expression upregulation)Inhibitor (at high concentrations via feedback)Indirect Activator
Toxicity Profile Low; endogenous metabolite.High doses inhibit PARP/Sirtuins; hepatotoxicity risk.Causes flushing (GPR109A activation).
Stability High oxidative stability.Stable.Stable.

Key Insight: If the goal is solely NAD+ boosting, NAM is superior. However, if the goal is anti-inflammatory action without PARP inhibition , NAM N-oxide is the superior candidate.

Validation Protocols

To establish scientific validity, the following experimental workflows are required. These protocols are designed to be self-validating (i.e., they include internal controls to distinguish between the N-oxide and its reduced parent form).

Protocol A: Differential Pharmacokinetics (LC-MS/MS)

Objective: Determine if the molecule circulates as the N-oxide or is rapidly reduced to NAM.

  • Administration: IV and Oral bolus (e.g., 50 mg/kg) in C57BL/6 mice.

  • Sampling: Plasma collection at 0, 15, 30, 60, 120 min.

  • Quenching: Immediate protein precipitation with ice-cold acetonitrile containing deuterated internal standards (NAM-d4 and NAM-N-oxide-d4 ). Crucial: Do not use acid extraction alone, as it may alter oxidation states.

  • Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.

    • MRM Transitions:

      • NAM: m/z 123.1 → 80.1

      • NAM N-oxide: m/z 139.1 → 78.1 (Loss of -CHNO)

  • Success Criteria: Detection of the parent N-oxide peak >30 mins post-injection confirms systemic stability.

Protocol B: CXCR2 Antagonism (Neutrophil Chemotaxis Assay)

Objective: Validate the unique immunomodulatory mechanism that distinguishes it from NAM.

  • Cell Isolation: Isolate human neutrophils from whole blood using a density gradient (Polymorphprep).

  • Induction: Use IL-8 (CXCL8) as the chemoattractant (10 nM) in the lower chamber of a Transwell system (3 µm pore size).

  • Treatment: Incubate neutrophils with NAM N-oxide (0.1 - 10 µM) vs. NAM (control) for 30 min.

  • Measurement:

    • Allow migration for 60 min at 37°C.

    • Quantify migrated cells using Calcein-AM fluorescence or ATP luminescence.

  • Data Output: Calculate IC50 for migration inhibition.

    • Expected Result: NAM N-oxide inhibits migration (IC50 ~10-100 nM range); NAM shows minimal effect.

Protocol C: Sirtuin-1 Mediated NF-κB Inhibition

Objective: Confirm the anti-inflammatory signaling pathway in microglia (BV2 cells).

  • Culture: BV2 microglial cells.

  • Stimulation: LPS (1 µg/mL) or HSV-1 infection to induce M1 polarization.

  • Treatment: N-oxo-3-pyridinecarboxamide (1 mM).

  • Readout 1 (Western Blot): Measure levels of SIRT1 (expected increase) and Acetylated-NF-κB p65 (expected decrease).

  • Readout 2 (ELISA): Measure supernatant cytokines (TNF-α, IL-6).

  • Mechanistic Proof: Co-treat with EX-527 (a selective SIRT1 inhibitor). If N-oxide effects are blocked by EX-527, the MoA is validated as SIRT1-dependent.

Visualization: Experimental Validation Workflow

Validation_Workflow cluster_0 Phase 1: Stability & Identity cluster_1 Phase 2: Functional Efficacy Sample Biological Sample (Plasma/Tissue) HILIC HILIC LC-MS/MS (Separates NAM vs N-oxide) Sample->HILIC Ratio Calculate Metabolic Ratio (N-oxide / NAM) HILIC->Ratio Transwell Transwell Migration Assay (+ IL-8 Inducer) Ratio->Transwell If Stable > 30min Neutrophils Neutrophil Isolation Neutrophils->Transwell Inhibition Measure Chemotaxis Inhibition (IC50) Transwell->Inhibition

Figure 2: Step-wise validation workflow ensuring chemical stability is verified before assessing functional biological activity.

References

  • Metabolic Pathway & CYP2E1 Oxid

    • Title: Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes.[3]

    • Source: Drug Metabolism and Disposition.
    • Link:[Link]

  • Immunomodul

    • Title: Nicotinamide N-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling.[4]

    • Source: International Journal of Molecular Sciences.[4]

    • Link:[Link]

  • CXCR2 Antagonism

    • Title: Nicotinamide N-oxide antagonists of the CXCR2 receptor.[5][6]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Link:[Link]

  • Niacin Activity & Reduction

    • Title: Nutritional Efficiency of Nicotinamide N-Oxide and N'-Methylnicotinamide as Niacin in Rats.[7]

    • Source: Agricultural and Biological Chemistry.[7]

    • Link:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of N-oxo-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (Immediate Action)

N-oxo-3-pyridinecarboxamide (Nicotinamide N-oxide) is a stable metabolite of nicotinamide often used in drug metabolism studies and organic synthesis. While not classified as a P-list or U-list acutely hazardous waste under US RCRA regulations, it acts as a skin, eye, and respiratory irritant and releases nitrogen oxides (NOx) upon thermal decomposition.[1]

Core Disposal Directive:

  • Do NOT dispose of via sink/drain.[2] High water solubility facilitates rapid environmental spread.

  • Primary Method: High-temperature incineration equipped with a nitrogen oxide scrubber.

  • Segregation: Segregate from strong reducing agents and strong acids.

Part 2: Chemical Profile & Hazard Assessment[3][4]

Understanding the physicochemical properties of this compound is essential for selecting the correct waste stream. The N-oxide functionality (


) imparts polarity and specific thermal decomposition risks.
Table 1: Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
CAS Number 1986-81-8Use for waste manifesting.[1]
Physical State White to off-white solidDust generation is a primary inhalation risk during transfer.
Solubility Water: SolubleDMSO: ~3 mg/mLSpills can be diluted with water but must be captured, not flushed.
Stability Stable under normal conditionsHygroscopic; keep containers tightly sealed to prevent caking.
Decomposition Releases NOx, CO, CO₂Critical: Incineration must occur in facilities with scrubbers.[1]
Incompatibility Strong oxidizing agentsDo not co-mingle with peroxides or nitrates in waste drums.
Table 2: GHS Hazard Classification & PPE
Hazard ClassH-CodeDescriptionRequired PPE
Skin Irritation H315Causes skin irritationNitrile gloves (0.11 mm min thickness).
Eye Irritation H319Causes serious eye irritationSafety glasses with side shields or chemical goggles.
STOT-SE H335May cause respiratory irritationNIOSH N95 respirator or fume hood usage.

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with local, state, and federal regulations (e.g., EPA RCRA in the US).[1]

Waste Segregation & Packaging

The decision logic for disposal depends on the physical state of the waste.

A. Solid Waste (Pure Substance or Spills)

  • Container: Collect solid waste in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Non-RCRA Regulated Chemical Waste" (unless mixed with listed solvents).

    • Text: "Contains: Nicotinamide N-oxide.[3][4] Irritant."

  • Sealing: Ensure the lid is taped to prevent loosening during transport.

B. Liquid Waste (Reaction Mixtures/Stock Solutions)

  • Solvent Compatibility: If dissolved in organic solvents (e.g., DMSO, Methanol), ensure the solvent is compatible with the waste drum material (usually steel or HDPE).[1]

  • Segregation: Do not mix with strong acids or oxidizers.

  • pH Check: Ensure the solution pH is between 5 and 9 to prevent container corrosion.

Visualized Disposal Decision Tree

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECKS Start Waste Generation (N-oxo-3-pyridinecarboxamide) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid Solution SolidAction Place in HDPE Jar Label: 'Solid Chemical Waste' Solid->SolidAction LiquidAction Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->LiquidAction Incineration Approved Disposal Facility (High-Temp Incineration w/ Scrubber) SolidAction->Incineration LiquidAction->Incineration Warning1 NO Drain Disposal Warning2 NO Mixing with Oxidizers

Figure 1: Operational decision tree for segregating and routing Nicotinamide N-oxide waste streams.

Part 4: Emergency Procedures (Spill Management)

In the event of a spill, immediate containment is required to prevent dust dispersion.[1]

  • Evacuate & Ventilate: If a large amount of powder (>50g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE: Don nitrile gloves, safety goggles, and an N95 respirator.

  • Containment:

    • Dry Spill: Cover with a damp paper towel to minimize dust. Sweep carefully into a dustpan or use a HEPA-filter vacuum.

    • Wet Spill: Absorb with an inert material (vermiculite, sand, or chemical absorbent pads).[1]

  • Decontamination: Wipe the surface with water followed by a detergent solution. The compound is water-soluble, making cleanup straightforward.[1]

  • Disposal of Debris: Place all contaminated wipes and absorbents into the solid waste container described in Section 3.1.

Part 5: Regulatory Framework & Compliance[8]

While Nicotinamide N-oxide is not a specifically listed hazardous waste (P or U list) under 40 CFR 261.33, it must be evaluated for characteristics.[1]

  • RCRA Status: Typically "Non-Hazardous" unless mixed with hazardous solvents. However, due to its irritant properties and potential for NOx generation, it is best practice to manage it as Chemical Waste .[1]

  • Waste Code: If unmixed, use the generator's specific code for "Non-Regulated Organic Solid." If mixed with solvents (e.g., Methanol), apply the solvent's code (e.g., F003, D001).[1]

  • Ecological Impact: Prevent entry into waterways. Although specific aquatic toxicity data is limited for this metabolite, pyridine derivatives can be persistent.[1]

References

  • PubChem. (2023). Nicotinamide N-oxide Compound Summary (CID 72661). National Library of Medicine. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[5][6] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.